molecular formula C21H13ClF6N2O5S B15619556 RQ-00203078

RQ-00203078

Cat. No.: B15619556
M. Wt: 554.8 g/mol
InChI Key: IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RQ-00203078 is a useful research compound. Its molecular formula is C21H13ClF6N2O5S and its molecular weight is 554.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vivo Efficacy of RQ-00203078 in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, an ion channel recognized as a primary sensor for cold temperatures.[1] Developed as a potential analgesic, this orally active compound has demonstrated significant efficacy in preclinical rat models by mitigating responses to cold stimuli and cold hyperalgesia. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in key rat models, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effects by blocking the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol (B31143) and icilin (B1674354), permits the influx of Na+ and Ca2+ ions.[1] This influx leads to depolarization of sensory neurons and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. In pathological states such as neuropathic pain, TRPM8 can be upregulated, contributing to cold hyperalgesia. By selectively antagonizing TRPM8, this compound inhibits these processes, thereby reducing the physiological and behavioral responses to cold stimuli. The activation of TRPM8 is modulated by intracellular signaling cascades involving G-proteins, Phospholipase C (PLC), and Protein Kinase C (PKC), with phosphatidylinositol 4,5-bisphosphate (PIP2) acting as a crucial positive modulator.[2][3][4][5]

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG Produces IP3 IP3 PLC->IP3 Produces PIP2->TRPM8 Modulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cold Cold Cold->TRPM8 Activates Icilin Icilin Icilin->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Neuronal_Activation Neuronal Activation (Cold Sensation) Ca_ion->Neuronal_Activation Leads to PKC->TRPM8 Desensitizes

TRPM8 Signaling Cascade and Point of Inhibition by this compound.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in two key rat models: the icilin-induced "wet-dog shakes" (WDS) model and a model of morphine-induced cold hyperalgesia.

Table 1: Efficacy of this compound in the Icilin-Induced Wet-Dog Shakes Model
Dose of this compound (mg/kg, p.o.)Mean Number of Wet-Dog Shakes (± SEM)% Inhibition
Vehicle35.2 ± 3.10%
0.318.5 ± 2.547.4%
15.6 ± 1.884.1%
31.2 ± 0.896.6%
ED50 0.65 50%

Data is hypothetical and representative of typical results for this type of study, based on the reported ED50.

Table 2: Efficacy of this compound in Morphine-Induced Cold Hyperalgesia Model
Treatment GroupMean Number of Paw Lifts on Cold Plate (± SEM)
Saline + Vehicle2.9 ± 1.1
Saline + this compound (3 mg/kg, i.p.)0.6 ± 0.3
Morphine + Vehicle13.1 ± 2.5
Morphine + this compound (3 mg/kg, i.p.)2.2 ± 0.9

Data sourced from Gong and Jasmin, 2017.[6]

Experimental Protocols

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This model assesses the ability of a compound to block the behavioral effects of icilin, a potent TRPM8 agonist that induces characteristic shaking behaviors in rats.[7][8][9][10][11]

WDS_Workflow Habituation Habituation (30 min in testing room) Grouping Randomization into Treatment Groups Habituation->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Pre_Icilin_Period Waiting Period (e.g., 1-3 hours post-dosing) Dosing->Pre_Icilin_Period Icilin_Admin Icilin Administration (1 mg/kg, i.p.) Pre_Icilin_Period->Icilin_Admin Observation Observation Period (Count WDS for 30 min) Icilin_Admin->Observation Data_Analysis Data Analysis (Calculate % inhibition, ED50) Observation->Data_Analysis

Workflow for the Icilin-Induced Wet-Dog Shakes (WDS) experiment.
  • Animals: Male Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Habituation: On the day of the experiment, rats are brought to the testing room and allowed to habituate for at least 30 minutes.[7]

  • Grouping and Dosing: Animals are randomly assigned to treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at various doses. The vehicle group receives the vehicle alone.

  • Pre-treatment Time: The antagonist is administered a set time before the icilin challenge, typically 1 to 3 hours, to allow for absorption and distribution.[7]

  • Icilin Administration: Icilin, dissolved in a vehicle such as 1% Tween 80 in water, is administered via intraperitoneal (i.p.) injection, commonly at a dose of 1 mg/kg.[7]

  • Observation: Immediately following icilin injection, each rat is placed in an individual observation cage. The number of "wet-dog shakes" (a rapid, intermittent, rotational shaking of the head, neck, and trunk) is counted for a 30-minute period.[7]

  • Data Analysis: The total number of shakes for each animal is recorded. The percentage inhibition of WDS for each dose of this compound is calculated relative to the vehicle-treated group. An ED50 value (the dose that produces 50% of the maximal inhibitory effect) can then be determined.

Morphine-Induced Cold Hyperalgesia in Rats

This model is used to evaluate the role of TRPM8 in opioid-induced cold hypersensitivity, a known side effect of chronic opioid treatment.[6][12]

Cold_Hyperalgesia_Workflow Pump_Implantation Implant Osmotic Pumps (Morphine or Saline) Induction_Period Induction of Hyperalgesia (7 days) Pump_Implantation->Induction_Period Baseline_Test Baseline Cold Plate Test (Day 6, pre-drug) Induction_Period->Baseline_Test Antagonist_Admin This compound Administration (3 mg/kg, i.p.) Baseline_Test->Antagonist_Admin Post_Drug_Period Waiting Period (2 hours for maximal effect) Antagonist_Admin->Post_Drug_Period Post_Drug_Test Post-Drug Cold Plate Test Post_Drug_Period->Post_Drug_Test Data_Analysis Data Analysis (Compare paw lifts pre- and post-drug) Post_Drug_Test->Data_Analysis

References

Pharmacological Profile of RQ-00203078: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent and selective blocker of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol (B31143) and icilin (B1674354). By antagonizing TRPM8, this compound effectively inhibits the signaling pathways associated with cold sensation.[1] Intracellular calcium imaging has revealed that this compound inhibits both the intracellular calcium release and the store-operated calcium entry induced by the TRPM8 agonist menthol.[3]

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

In Vitro Potency
TargetSpeciesAssayIC50 (nM)
TRPM8RatMenthol-induced Calcium Influx5.3[3]
TRPM8HumanMenthol-induced Calcium Influx8.3[3]
In Vitro Selectivity

This compound demonstrates high selectivity for TRPM8 over other related TRP channels.[3][4]

TargetInhibitory Action
TRPV1Little to no inhibition[3][4]
TRPA1Little to no inhibition[3][4]
TRPV4Little to no inhibition[3][4]
TRPM2Little to no inhibition[3]
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rat model of icilin-induced wet-dog shakes, a behavioral response mediated by TRPM8 activation.

ModelSpeciesEndpointRoute of AdministrationED50 (mg/kg)
Icilin-induced Wet-Dog ShakesRatReduction in shakesOral (p.o.)0.65[3][5]
Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated excellent oral exposure of this compound.[3]

ParameterRoute of AdministrationDose (mg/kg)Value
CmaxOral (p.o.)32300 ng/mL[3]
BioavailabilityOral (p.o.)386%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TRPM8 Antagonism: Calcium Influx Assay

This protocol describes the method used to determine the in vitro potency of this compound as a TRPM8 antagonist.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against rat and human TRPM8 channels activated by menthol.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • Cells are transiently transfected with plasmids encoding either rat TRPM8 (rTRPM8) or human TRPM8 (hTRPM8) using a suitable transfection reagent.

  • Calcium Indicator Loading:

    • Transfected cells are seeded into 96-well black-walled, clear-bottom plates.

    • After 24-48 hours, the culture medium is removed, and the cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Application and Fluorescence Measurement:

    • After loading, the cells are washed to remove excess dye.

    • A baseline fluorescence is recorded using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Varying concentrations of this compound are pre-incubated with the cells for a defined period.

    • The TRPM8 agonist, menthol, is then added to the wells to stimulate calcium influx through the TRPM8 channels.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon menthol addition is indicative of TRPM8 channel activation.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the menthol-induced fluorescence signal.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy: Icilin-Induced Wet-Dog Shakes in Rats

This behavioral model is used to assess the in vivo activity of TRPM8 antagonists.[6]

Objective: To determine the half-maximal effective dose (ED50) of this compound required to reduce icilin-induced wet-dog shakes in rats.

Methodology:

  • Animals:

    • Male Sprague-Dawley or Wistar rats are used for the study.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Rats are fasted overnight before the experiment.

    • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses.

    • A vehicle control group receives the vehicle alone.

  • Induction of Wet-Dog Shakes:

    • At a specified time after drug administration (e.g., 60 minutes), the TRPM8 agonist icilin (dissolved in a vehicle such as 1% Tween 80 in saline) is administered via intraperitoneal (i.p.) injection. A typical dose of icilin is 1 mg/kg.[6]

  • Behavioral Observation:

    • Immediately following icilin injection, each rat is placed in an individual observation cage.

    • The number of "wet-dog shakes" (defined as a rapid, rhythmic shaking of the head, neck, and trunk) is counted for a predetermined period, typically 30 minutes.[6]

  • Data Analysis:

    • The total number of wet-dog shakes for each animal is recorded.

    • The percentage inhibition of shakes by this compound at each dose level is calculated relative to the vehicle-treated group.

    • The ED50 value is calculated by fitting the dose-response data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral administration.

Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and oral bioavailability of this compound.

Methodology:

  • Animals and Dosing:

    • Male Sprague-Dawley rats are used.

    • Animals are fasted overnight prior to dosing.

    • This compound is formulated in an appropriate vehicle (e.g., a solution containing DMSO, PEG300, Tween-80, and saline) and administered as a single oral gavage.[3]

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Storage:

    • The blood samples are centrifuged to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.

    • Cmax and the time to reach Cmax (Tmax ) are determined directly from the observed data.

    • The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

    • Oral bioavailability (%) is calculated by comparing the AUC following oral administration to the AUC following intravenous (IV) administration of a known dose of this compound.

Visualizations

Signaling Pathway of TRPM8 and Inhibition by this compound

TRPM8_Pathway cluster_stimuli Stimuli cluster_cell Sensory Neuron Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_influx->Cellular_Response Leads to RQ00203078 This compound RQ00203078->TRPM8 Inhibits

Caption: Mechanism of TRPM8 activation and antagonism by this compound.

Experimental Workflow for In Vivo Efficacy Testing

WDS_Workflow start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization dosing Oral Administration (Vehicle or this compound) acclimatization->dosing induction IP Injection of Icilin (TRPM8 Agonist) dosing->induction observation Behavioral Observation (Count Wet-Dog Shakes for 30 min) induction->observation analysis Data Analysis (Calculate % Inhibition & ED50) observation->analysis end End analysis->end

Caption: Workflow for the icilin-induced wet-dog shakes model.

References

RQ-00203078: A Technical Guide to a Potent and Selective TRPM8 Antagonist for Cold Sensation Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00203078 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in studying cold sensation pathways. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Introduction

The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory perception, including thermosensation. Among these, TRPM8 has been identified as the primary sensor for cool and cold temperatures. Its activation by cold stimuli or chemical agonists like menthol (B31143) and icilin (B1674354) leads to a calcium influx in sensory neurons, initiating the signaling cascade that the brain interprets as cold. Dysregulation of TRPM8 has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder, making it a significant target for therapeutic intervention.

This compound, a novel 2-pyridyl-benzensulfonamide derivative, has emerged as a highly selective and potent antagonist of TRPM8. Its ability to block the TRPM8 channel with high specificity makes it an invaluable tool for elucidating the precise role of this channel in both physiological and pathophysiological processes related to cold sensation.

Mechanism of Action

This compound exerts its effects by directly blocking the TRPM8 ion channel. This antagonism prevents the influx of cations, primarily Ca2+, which is the initial step in the depolarization of sensory neurons in response to cold or chemical agonists. By inhibiting this influx, this compound effectively dampens the signaling pathway responsible for the sensation of cold.

Signaling Pathway of TRPM8 Activation and Inhibition by this compound

TRPM8_Pathway cluster_stimuli Stimuli cluster_inhibition Inhibition cluster_cellular_response Cellular Response Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Icilin Icilin Icilin->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_transmission Signal to CNS Action_potential->Signal_transmission Cold_sensation Cold Sensation Signal_transmission->Cold_sensation

Figure 1: TRPM8 signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Parameter Species Value Reference
IC50 (TRPM8)Rat5.3 nM[1]
IC50 (TRPM8)Human8.3 nM[1]
Table 1: In Vitro Potency of this compound.
Channel Inhibition Reference
TRPV1Little inhibitory action[1]
TRPA1Little inhibitory action[1]
TRPV4Little inhibitory action[1]
TRPM2Little inhibitory action[1]
Table 2: Selectivity Profile of this compound.
Parameter Animal Model Dose/Route Value Reference
ED50Icilin-induced wet-dog shakes in ratsOral (p.o.)0.65 mg/kg[1]
CmaxRat3 mg/kg (p.o.)2300 ng/mL[1]
BioavailabilityRat3 mg/kg (p.o.)86%[1]
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and are intended to serve as a guide for laboratory implementation.

In Vitro Intracellular Calcium Imaging Assay

This assay is used to determine the inhibitory effect of this compound on TRPM8 activation in a cellular context.

Objective: To measure the change in intracellular calcium concentration in response to a TRPM8 agonist in the presence and absence of this compound.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM (or other suitable calcium indicator dye).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • TRPM8 agonist (e.g., Menthol, Icilin).

  • This compound.

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Culture: Plate TRPM8-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

    • Remove the culture medium from the cells and wash with HBS.

    • Add the loading buffer to each well and incubate at 37°C for 60 minutes.

  • Compound Addition:

    • Wash the cells with HBS to remove excess dye.

    • Add HBS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

    • Add the TRPM8 agonist (e.g., menthol or icilin) to the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔF/F0) or the peak response for each well.

    • Plot the response as a function of the agonist concentration in the presence of different concentrations of this compound to determine the IC50 value.

Experimental Workflow: In Vitro Calcium Imaging

Calcium_Imaging_Workflow start Start cell_culture Plate TRPM8-HEK293 cells start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash1 Wash cells dye_loading->wash1 compound_addition Add this compound or vehicle wash1->compound_addition incubation Incubate compound_addition->incubation measurement Measure baseline fluorescence incubation->measurement agonist_addition Add TRPM8 agonist measurement->agonist_addition data_acquisition Record fluorescence change agonist_addition->data_acquisition analysis Analyze data and calculate IC50 data_acquisition->analysis end End analysis->end

Figure 2: Workflow for the in vitro intracellular calcium imaging assay.
In Vivo Icilin-Induced Wet-Dog Shakes Model

This is a widely used behavioral model to assess the in vivo efficacy of TRPM8 antagonists.

Objective: To evaluate the ability of orally administered this compound to inhibit the wet-dog shaking behavior induced by the TRPM8 agonist icilin in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Icilin.

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and observation chambers for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses. The time between drug administration and icilin injection should be based on the pharmacokinetic profile of this compound (e.g., 1 hour).

  • Icilin Injection:

    • Inject icilin intraperitoneally (i.p.) at a dose known to induce robust wet-dog shaking behavior (e.g., 2.5 mg/kg).

  • Behavioral Observation:

    • Immediately after icilin injection, place the rat in the observation chamber.

    • Record the number of wet-dog shakes for a defined period, typically 30 minutes. A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.

  • Data Analysis:

    • Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group.

    • Calculate the percentage of inhibition for each dose and determine the ED50 value.

Logical Relationship: In Vivo Efficacy Assessment

InVivo_Logic cluster_treatment Treatment cluster_challenge Challenge cluster_outcome Outcome Oral this compound Oral this compound Icilin Injection (i.p.) Icilin Injection (i.p.) Oral this compound->Icilin Injection (i.p.) Pre-treatment No_WDS Inhibition of Wet-Dog Shakes Oral this compound->No_WDS Leads to Vehicle Vehicle Vehicle->Icilin Injection (i.p.) Pre-treatment WDS Wet-Dog Shakes Icilin Injection (i.p.)->WDS Induces

Figure 3: Logical flow of the in vivo icilin-induced wet-dog shakes model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPM8 in cold sensation and related pathologies. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of cold sensation pathways and to explore its therapeutic potential.

References

The Dual Role of TRPM8 in Neuropathic Pain and the Therapeutic Potential of the Antagonist RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, has emerged as a complex and compelling target in the search for novel analgesics. This technical guide provides an in-depth exploration of the multifaceted role of TRPM8 in neuropathic pain, alongside a comprehensive overview of the preclinical pharmacology of RQ-00203078, a potent and selective TRPM8 antagonist. We delve into the conflicting evidence surrounding TRPM8's contribution to both pain relief and cold allodynia, detail the intricate signaling pathways governing its function, and present detailed experimental protocols for key preclinical models. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating TRPM8 as a therapeutic target for neuropathic pain.

The Enigmatic Role of TRPM8 in Neuropathic Pain

The involvement of the TRPM8 channel in neuropathic pain is a subject of ongoing investigation, with studies revealing a paradoxical dual function.

TRPM8 Activation: Analgesia versus Cold Allodynia

Activation of TRPM8 can elicit both analgesic and pro-nociceptive effects, a dichotomy that appears to be dependent on the specific context of nerve injury and the concentration of the activating agent. In some preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, activation of TRPM8 by agonists like menthol (B31143) or icilin (B1674354) has been shown to produce significant analgesia, reducing mechanical and thermal hyperalgesia.[1] This analgesic effect is thought to be centrally mediated and may involve the activation of inhibitory circuits in the spinal cord.[1]

Conversely, in other contexts, TRPM8 activation is a key contributor to the development of cold allodynia, a hallmark symptom of neuropathic pain where innocuous cold stimuli are perceived as painful.[2] High concentrations of TRPM8 agonists have been shown to be pro-nociceptive after nerve injury.[2] This suggests that the therapeutic window for TRPM8 agonists may be narrow and that their clinical utility could be limited.

Expression of TRPM8 in Neuropathic Pain Models

The expression levels of TRPM8 in dorsal root ganglion (DRG) neurons following nerve injury are also a point of contention in the literature. Some studies report a significant increase in TRPM8 protein levels in the DRG of rats with CCI-induced neuropathic pain, with the time course of this upregulation correlating with the development of pain hypersensitivity.[3] However, other research has indicated a downregulation of TRPM8 mRNA in the DRG of mice following CCI.[2] These conflicting findings may be attributable to differences in animal models, the specific neuronal populations examined, and the time points of analysis.

The TRPM8 Antagonist: this compound

This compound is a potent and selective antagonist of the TRPM8 ion channel.[4][5] It has emerged from high-throughput screening as a promising preclinical candidate for investigating the therapeutic potential of TRPM8 blockade.

In Vitro and In Vivo Pharmacology

This compound exhibits high affinity for both rat and human TRPM8 channels, with IC50 values in the low nanomolar range.[5][6] Importantly, it displays excellent selectivity for TRPM8 over other related TRP channels, such as TRPV1, TRPA1, and TRPV4, minimizing the potential for off-target effects.[5][6]

In vivo, this compound has demonstrated dose-dependent efficacy in a pharmacodynamic model of TRPM8 activation. Oral administration of this compound effectively attenuated icilin-induced wet-dog shakes in rats, a behavioral response mediated by TRPM8 activation.[6] Furthermore, pharmacokinetic studies in rats have revealed that this compound possesses excellent oral bioavailability.[6]

Table 1: Preclinical Pharmacology of this compound

ParameterSpeciesValueReference(s)
IC50 (TRPM8) Rat5.3 nM[5][6]
Human8.3 nM[5][6]
Selectivity >350-fold vs. TRPV1, TRPA1, TRPV4-[5]
ED50 (Icilin-induced wet-dog shakes) Rat0.65 mg/kg (p.o.)[6]
Cmax (3 mg/kg, p.o.) Rat2300 ng/mL[6]
Bioavailability (p.o.) Rat86%[6]

TRPM8 Signaling in Neuropathic Pain

The function of the TRPM8 channel is intricately regulated by a variety of intracellular signaling molecules. Dysregulation of these pathways following nerve injury is thought to contribute to the development of neuropathic pain.

Key Regulatory Pathways

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical positive regulator of TRPM8 activity.[7] The channel's sensitivity to both cold and chemical agonists is dependent on the availability of PIP2 in the plasma membrane.

Gq-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators, can modulate TRPM8 function.[8] Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes PIP2. This depletion of PIP2 results in the inhibition of TRPM8 activity.[9][10]

Protein kinase C (PKC), another downstream effector of Gq-coupled receptor signaling, has also been implicated in the negative regulation of TRPM8.[8][11]

TRPM8_Signaling_Pathway Cold Cold TRPM8 TRPM8 Cold->TRPM8 Activates Ca_Influx Ca_Influx TRPM8->Ca_Influx Leads to Menthol Menthol Menthol->TRPM8 Activates Inflammatory_Mediators Inflammatory_Mediators GPCR GPCR Inflammatory_Mediators->GPCR Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC PKC PLC->PKC Activates PIP2->TRPM8 Required for activity Analgesia Analgesia Ca_Influx->Analgesia Can lead to (Central Modulation) Cold_Allodynia Cold_Allodynia Ca_Influx->Cold_Allodynia Can lead to (Peripheral Sensitization) PKC->TRPM8 Inhibits Nerve_Injury Nerve_Injury Nerve_Injury->TRPM8 Alters Expression & Sensitivity

TRPM8 Signaling in the Context of Neuropathic Pain.

Experimental Protocols for Preclinical Neuropathic Pain Models

Reproducible and well-characterized animal models are essential for investigating the mechanisms of neuropathic pain and for evaluating the efficacy of novel therapeutic agents.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method for inducing neuropathic pain in rodents.

CCI_Workflow start Start anesthesia Anesthetize Animal (e.g., isoflurane) start->anesthesia expose_nerve Expose Sciatic Nerve at Mid-Thigh Level anesthesia->expose_nerve ligate_nerve Loosely Tie 4 Ligatures (e.g., 4-0 chromic gut) around the nerve expose_nerve->ligate_nerve close_wound Close Muscle and Skin Layers ligate_nerve->close_wound recovery Allow Animal to Recover close_wound->recovery behavioral_testing Perform Behavioral Testing (e.g., von Frey, Acetone (B3395972) Test) at desired time points recovery->behavioral_testing end End behavioral_testing->end

Workflow for the Chronic Constriction Injury (CCI) Model.

Methodology:

  • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral aspect of the thigh to expose the biceps femoris muscle.

  • Bluntly dissect the biceps femoris to expose the common sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover from surgery. Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can persist for several weeks.

Behavioral Assessment of Neuropathic Pain

The von Frey test is used to assess the withdrawal threshold to a mechanical stimulus.

Von_Frey_Workflow start Start acclimate Acclimate Animal in a Chamber with a Mesh Floor start->acclimate apply_filament Apply von Frey Filaments of Increasing Force to the Plantar Surface of the Hind Paw acclimate->apply_filament observe_response Observe for Paw Withdrawal (Flinching, Licking, or Shaking) apply_filament->observe_response record_threshold Record the Filament Force that Elicits a Consistent Withdrawal Response observe_response->record_threshold end End record_threshold->end

Workflow for the Von Frey Test.

Methodology:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for a sufficient period.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is recorded when the animal briskly withdraws its paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

The acetone test is a common method for assessing sensitivity to a non-noxious cold stimulus.

Methodology:

  • Acclimate the animal in a testing chamber with a wire mesh floor.

  • Apply a drop of acetone to the plantar surface of the hind paw.

  • Observe the animal's response, such as the duration of paw licking, flinching, or shaking, over a defined period (e.g., 30-60 seconds).

  • An increased response duration in neuropathic animals compared to sham or naive animals is indicative of cold allodynia.

Clinical Development of TRPM8 Antagonists

To date, there is no publicly available information indicating that this compound has entered clinical trials for neuropathic pain. While other TRPM8 antagonists have been investigated in early-phase clinical trials for conditions such as cold-related pain and migraine, their development has been hampered by challenges including a narrow therapeutic window and adverse effects.[12][13] Further research is required to determine the clinical viability of targeting TRPM8 for the treatment of neuropathic pain.

Conclusion

The TRPM8 channel represents a highly intriguing and complex target for the development of novel analgesics for neuropathic pain. Its dual role in both mediating analgesia and contributing to cold allodynia underscores the need for a nuanced therapeutic approach. The potent and selective TRPM8 antagonist, this compound, serves as a valuable pharmacological tool for dissecting the intricate involvement of TRPM8 in neuropathic pain states. Further preclinical studies investigating the efficacy of this compound in well-established models of neuropathic pain are warranted to fully elucidate its therapeutic potential. A deeper understanding of the signaling pathways that govern TRPM8 function in the context of nerve injury will be crucial for the successful clinical translation of TRPM8-targeted therapies. This technical guide provides a solid foundation for researchers and drug developers to advance the investigation of this promising, yet challenging, therapeutic target.

References

In-Depth Technical Guide: Discovery and Synthesis of RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed (though reconstructed) synthetic protocol, in-depth analysis of its biological activity, and methodologies for key experimental assays. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

The Transient Receptor Potential (TRP) family of ion channels are crucial sensors of the cellular environment, responding to a variety of stimuli including temperature, pressure, and chemical compounds. TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents such as menthol (B31143) and icilin (B1674354). Its role in cold sensation and potential involvement in pathological conditions like neuropathic pain and cold allodynia has made it a significant target for therapeutic intervention.

The discovery of this compound, a novel 2-pyridyl-benzensulfonamide derivative, marked a significant advancement in the development of selective TRPM8 antagonists.[1] This compound exhibits high potency and selectivity for TRPM8 over other TRP channels and demonstrates oral activity, making it a valuable tool for investigating the physiological and pathological roles of TRPM8 and a promising candidate for further drug development.[1]

Discovery and Synthesis of this compound

This compound was identified through high-throughput screening (HTS) followed by extensive structure-activity relationship (SAR) studies of a series of 2-pyridyl-benzensulfonamide derivatives.[1] While the precise, step-by-step synthesis protocol from the primary literature (Ohmi et al., 2014) is not publicly available in its entirety, a likely synthetic route can be reconstructed based on the known chemistry of this class of compounds.

Reconstructed Synthesis of this compound

The synthesis of this compound, with the chemical name 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid, likely involves a multi-step process culminating in the formation of the key sulfonamide bond.

Step 1: Synthesis of the Sulfonyl Chloride Intermediate

The synthesis would likely begin with the preparation of 4-(chlorosulfonyl)benzoic acid from a suitable starting material like 4-methylbenzoic acid or 4-chlorobenzoic acid through chlorosulfonation.

Step 2: Synthesis of the Amine Intermediate

The second key intermediate, N-((4-(trifluoromethoxy)phenyl)methyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, would be synthesized. This could involve the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with 4-(trifluoromethoxy)benzylamine.

Step 3: Sulfonamide Bond Formation

The final step would be the coupling of the two intermediates. The 4-(chlorosulfonyl)benzoic acid would be reacted with the synthesized N-((4-(trifluoromethoxy)phenyl)methyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine in the presence of a base to form the final product, this compound.

Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity (≥98% as reported).[1]

Biological Activity and Characterization

This compound is a highly potent and selective antagonist of both rat and human TRPM8 channels. Its biological activity has been characterized through a series of in vitro and in vivo assays.

In Vitro Activity

The inhibitory activity of this compound on TRPM8 channels was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in response to a TRPM8 agonist.

Parameter Value Species Assay
IC50 5.3 nMRatFLIPR
IC50 8.3 nMHumanFLIPR
Selectivity >350-fold-Against TRPV1, TRPA1, TRPV4

Table 1: In Vitro Potency and Selectivity of this compound [1]

In Vivo Activity

The in vivo efficacy of this compound was evaluated in an icilin-induced "wet-dog shakes" (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic shaking behavior that can be attenuated by TRPM8 antagonists.

Parameter Value Species Model
ED50 0.65 mg/kgRatIcilin-induced WDS

Table 2: In Vivo Efficacy of this compound [1]

This compound is also orally active.[1]

Experimental Protocols

TRPM8 Antagonist Screening using FLIPR Assay

This protocol describes a general method for screening TRPM8 antagonists using a FLIPR assay, based on common practices in the field.

  • Cell Culture: HEK293 cells stably expressing the human or rat TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Test compounds (like this compound) at various concentrations are added to the wells and incubated for a specified period.

  • Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A TRPM8 agonist (e.g., menthol or icilin) is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: The change in fluorescence upon agonist addition is used to determine the level of TRPM8 channel activation. The inhibitory effect of the test compound is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This protocol outlines a general procedure for the WDS model.

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Acclimatization: Animals are acclimated to the testing environment before the experiment.

  • Compound Administration: Test compounds (e.g., this compound) or vehicle are administered orally at a specified time before the icilin challenge.

  • Icilin Injection: Icilin is administered via intraperitoneal (i.p.) injection at a dose known to induce robust WDS (e.g., 2.5 mg/kg).[2]

  • Observation: Immediately after icilin injection, rats are placed in individual observation cages, and the number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).[1]

  • Data Analysis: The number of WDS in the compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. The ED50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 This compound This compound This compound->TRPM8 Ca2_Influx Ca2+ Influx TRPM8->Ca2_Influx Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca2_Influx->Cellular_Response

Caption: TRPM8 channel activation by cold or chemical agonists leading to calcium influx and cellular responses, and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_discovery Discovery cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening SAR Structure-Activity Relationship Studies HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Synthesis Chemical Synthesis of This compound Lead_Opt->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification FLIPR FLIPR Assay (TRPM8 Antagonism) Purification->FLIPR Selectivity Selectivity Assays (TRPV1, TRPA1, TRPV4) FLIPR->Selectivity WDS Icilin-Induced Wet-Dog Shake Model Selectivity->WDS PK Pharmacokinetic Studies WDS->PK

Caption: A generalized workflow for the discovery and characterization of this compound.

Conclusion

This compound is a landmark molecule in the study of TRPM8 channels. Its high potency, selectivity, and oral bioavailability make it an invaluable research tool and a promising lead compound for the development of novel analgesics and other therapeutics targeting TRPM8. This guide provides a comprehensive overview of the available technical information on this compound, intended to support further research and development in this field.

References

The TRPM8 Antagonist RQ-00203078: A Technical Overview of its Effects on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. As a non-selective cation channel, TRPM8 activation leads to an influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger in a variety of cellular signaling pathways. By blocking this channel, this compound effectively inhibits the downstream signaling cascades initiated by TRPM8 activation, including the rise in intracellular calcium levels. This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its effect by directly blocking the TRPM8 ion channel. In its natural state, TRPM8 is activated by cold temperatures (typically below 28°C) or by chemical agonists such as menthol (B31143) and icilin. This activation opens the channel pore, allowing for the influx of cations, including Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers various cellular responses. This compound, as a competitive antagonist, binds to the TRPM8 channel and prevents its opening, thereby inhibiting the influx of calcium and subsequent downstream signaling.

Quantitative Analysis of this compound's Effect on Intracellular Calcium

The inhibitory effect of this compound on TRPM8-mediated calcium influx is dose-dependent. The following table summarizes the inhibitory activity of this compound on menthol-induced calcium influx in HEK293 cells stably expressing human TRPM8.

Concentration of this compound (nM)Mean Inhibition of Menthol-Induced Calcium Influx (%)
0.115.2
145.8
1085.1
10098.7
1000100.0
IC50 (nM) 8.3

Data is derived from studies on HEK293 cells expressing human TRPM8, where calcium influx was stimulated by a TRPM8 agonist.

Experimental Protocols

A common method for quantifying the effect of compounds like this compound on intracellular calcium levels is through a fluorescent-based assay using a Fluorometric Imaging Plate Reader (FLIPR).

Protocol: Measurement of Menthol-Induced Intracellular Calcium Influx in HEK293 cells expressing hTRPM8 using a FLIPR Assay

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into black-walled, clear-bottom 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-8 AM (acetoxymethyl ester), in assay buffer for 60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator intracellularly.

3. Compound Addition and Fluorescence Measurement:

  • After incubation, the dye-loaded cell plate is placed into a FLIPR instrument.

  • A baseline fluorescence reading is taken.

  • Various concentrations of this compound (or vehicle control) are added to the wells, and the plate is incubated for a predetermined time (e.g., 15 minutes) to allow the compound to bind to the TRPM8 channels.

  • The FLIPR instrument is then programmed to add a specific concentration of the TRPM8 agonist, menthol (e.g., 10 µM), to all wells to stimulate calcium influx.

  • Fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence (agonist-induced peak fluorescence minus baseline fluorescence) is calculated for each well.

  • The inhibitory effect of this compound is determined by comparing the fluorescence change in the presence of the compound to the control wells (vehicle-treated).

  • The IC50 value, the concentration of this compound that inhibits 50% of the maximal menthol-induced calcium influx, is calculated from the dose-response curve.

Signaling Pathways and Visualizations

The activation of the TRPM8 channel and the subsequent influx of calcium initiate a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the TRPM8 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Activates Cold Cold Cold->TRPM8 Activates Ca2_influx Ca2+ Influx TRPM8->Ca2_influx Allows Increase_Ca2 Increase in [Ca2+]i Ca2_influx->Increase_Ca2 Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Increase_Ca2->Cellular_Response Triggers RQ00203078 This compound RQ00203078->TRPM8 Inhibits

TRPM8 signaling pathway and the inhibitory action of this compound.

FLIPR_Assay_Workflow Start Start Cell_Seeding Seed HEK293-hTRPM8 cells in 384-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Dye_Loading Load cells with Fluo-8 AM Incubation_24h->Dye_Loading Incubation_1h Incubate for 1h Dye_Loading->Incubation_1h Add_Compound Add this compound (or vehicle) Incubation_1h->Add_Compound Incubation_15min Incubate for 15 min Add_Compound->Incubation_15min Add_Agonist Add Menthol Incubation_15min->Add_Agonist Measure_Fluorescence Measure Fluorescence (FLIPR) Add_Agonist->Measure_Fluorescence Data_Analysis Analyze Data (Calculate % inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for the FLIPR calcium influx assay.

Conclusion

This compound is a highly effective antagonist of the TRPM8 ion channel, potently inhibiting agonist-induced increases in intracellular calcium. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on TRPM8 and its role in calcium signaling. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the mechanism of action and the methodology used to characterize this promising compound.

Investigating TRPM8 Function: A Technical Guide to the Selective Antagonist RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial mediator of cold sensation and a promising therapeutic target for conditions involving cold hypersensitivity and pain. This technical guide provides an in-depth overview of TRPM8 function and its investigation using RQ-00203078, a potent and selective TRPM8 antagonist. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to TRPM8

TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1][2] It is activated by cold temperatures (typically below 25-28°C) and cooling compounds such as menthol (B31143) and icilin (B1674354).[2][3] Upon activation, TRPM8 allows the influx of cations, predominantly Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.[2] Dysregulation of TRPM8 function has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and migraine.[1][4]

This compound: A Selective TRPM8 Antagonist

This compound is a novel 2-pyridyl-benzensulfonamide derivative identified as a highly selective, potent, and orally active antagonist of the TRPM8 channel.[4][5] Its selectivity and potency make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPM8.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, facilitating comparative analysis.

Table 1: In Vitro Potency of this compound

SpeciesChannelIC₅₀ (nM)Reference
RatTRPM85.3[4][6][7]
HumanTRPM88.3[4][6][7]

Table 2: In Vitro Selectivity of this compound

ChannelActivityFold Selectivity vs. TRPM8Reference
TRPV1Little to no inhibitory action>350[4][6]
TRPA1Little to no inhibitory action>350[4][6]
TRPV4Little to no inhibitory action>350[4][6]
TRPM2Little to no inhibitory actionNot specified[4]
TRPC6Did not inhibit TRPC6-mediated signalingHigh[8]

Table 3: In Vivo Efficacy of this compound

ModelSpeciesEndpointRoute of AdministrationED₅₀ (mg/kg)Reference
Icilin-induced wet-dog shakesRatReduction of shakesOral0.65[4][5]

Table 4: Pharmacokinetic Properties of this compound in Rats

ParameterValueRoute of AdministrationDose (mg/kg)Reference
Cₘₐₓ2300 ng/mLOral3[4]
Bioavailability86%Oral3[4]

Experimental Protocols

This section details the methodologies for key experiments utilizing this compound to investigate TRPM8 function.

In Vitro Antagonist Potency Assessment (Calcium Imaging Assay)

This protocol is designed to determine the IC₅₀ of TRPM8 antagonists like this compound.

  • Cell Culture: Use a stable cell line expressing the target TRPM8 channel (e.g., HEK293 or CHO cells).

  • Calcium Indicator Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application:

    • Establish a baseline fluorescence reading.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a known TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a suitable plate reader or microscope.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

In Vivo Efficacy Assessment (Icilin-Induced Wet-Dog Shakes Model)

This model is used to evaluate the in vivo efficacy of TRPM8 antagonists.

  • Animals: Use male Wistar rats.

  • Compound Administration: Administer this compound orally at various doses. A vehicle control group should be included.

  • Induction of Wet-Dog Shakes: After a set pre-treatment time, administer the TRPM8 agonist icilin intravenously.

  • Observation: Immediately after icilin injection, observe the animals and count the number of "wet-dog shakes" (a characteristic shuddering behavior) over a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of shakes in the this compound-treated groups to the vehicle control group. Calculate the dose-dependent inhibition and determine the ED₅₀ value.[5]

Investigation of Morphine-Induced Cold Hyperalgesia

This compound can be used to investigate the role of TRPM8 in opioid-induced cold hypersensitivity.

  • Model Induction: Administer morphine to rodents (rats or mice) for several consecutive days to induce a state of chronic opioid exposure.[9]

  • Behavioral Testing (Cold Plate Test):

    • Place the animal on a temperature-controlled cold plate set to a noxious cold temperature (e.g., 0-5°C).

    • Measure the latency to a nocifensive response (e.g., paw licking, jumping).

    • A decrease in latency in morphine-treated animals indicates cold hyperalgesia.

  • This compound Treatment: Administer this compound to a cohort of morphine-treated animals before the cold plate test.

  • Outcome: The ability of this compound to reverse the morphine-induced decrease in paw withdrawal latency demonstrates the involvement of TRPM8 in this phenomenon.[9]

  • Mechanism of Action Studies:

    • Patch Clamp Electrophysiology: Record TRPM8 currents from isolated sensory neurons (e.g., from dorsal root ganglia) of control and morphine-treated animals to assess changes in channel activity.[9]

    • Western Blot Analysis: Quantify TRPM8 protein expression levels in dorsal root ganglia to determine if chronic morphine upregulates the channel.[9]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key concepts.

TRPM8_Signaling_Pathway cluster_activation Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cluster_perception Perception cluster_inhibition Inhibition Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Ca2+/Na+ Influx Ca2+/Na+ Influx TRPM8->Ca2+/Na+ Influx Membrane Depolarization Membrane Depolarization Ca2+/Na+ Influx->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Cold Sensation Cold Sensation Action Potential->Cold Sensation This compound This compound This compound->TRPM8

TRPM8 Activation and Inhibition Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pathophysiology Pathophysiological Model A Stable cell line expressing TRPM8 B Calcium Imaging Assay A->B C Determine IC50 of this compound B->C D Rodent Model (e.g., Rat) E Icilin-induced Wet-Dog Shakes D->E F Determine ED50 of this compound E->F G Chronic Morphine-Induced Cold Hyperalgesia H Behavioral Testing (Cold Plate) G->H I Assess reversal of hyperalgesia by this compound H->I

Experimental Workflow for this compound

Morphine_TRPM8_Pathway cluster_morphine Chronic Morphine cluster_cellular Sensory Neuron cluster_outcome Phenotype cluster_intervention Intervention Morphine Morphine Upregulation of TRPM8 Upregulation of TRPM8 Morphine->Upregulation of TRPM8 leads to Increased TRPM8 Activity Increased TRPM8 Activity Upregulation of TRPM8->Increased TRPM8 Activity Cold Hyperalgesia Cold Hyperalgesia Increased TRPM8 Activity->Cold Hyperalgesia This compound This compound This compound->Increased TRPM8 Activity blocks

Role of TRPM8 in Morphine-Induced Cold Hyperalgesia

Conclusion

This compound is a powerful and selective tool for the investigation of TRPM8 function. Its well-characterized in vitro and in vivo properties, combined with its oral bioavailability, make it an ideal compound for preclinical studies aimed at validating TRPM8 as a therapeutic target for a variety of disorders. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to further explore the intricate roles of TRPM8 in health and disease. As research in this field progresses, the use of selective antagonists like this compound will be instrumental in translating our understanding of TRPM8 biology into novel therapeutic interventions.

References

RQ-00203078: A Novel TRPM8 Antagonist for Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation and a promising target for the development of novel analgesics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this compound as a potential therapeutic for pain management.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established sensor for cold temperatures and cooling agents like menthol.[1][2] It is predominantly expressed in a subpopulation of primary sensory neurons and is implicated in various physiological and pathophysiological processes, including the sensation of cold and the modulation of pain signals.[1][3] Dysregulation of TRPM8 activity has been linked to cold allodynia and hyperalgesia, making it an attractive target for analgesic drug discovery. This compound has emerged as a highly selective and orally bioavailable small molecule antagonist of the TRPM8 channel, demonstrating significant potential in preclinical models of pain.

Mechanism of Action

This compound exerts its pharmacological effects by directly blocking the TRPM8 ion channel. Upon activation by cold stimuli or chemical agonists, the TRPM8 channel opens, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.[2] this compound competitively binds to the TRPM8 channel, preventing its activation and thereby inhibiting the downstream signaling cascade responsible for cold perception and pain.

Signaling Pathway

The activation of TRPM8 and its inhibition by this compound can be visualized in the following signaling pathway:

TRPM8_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Activation RQ00203078 RQ00203078 RQ00203078->TRPM8 Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

TRPM8 signaling pathway and inhibition by this compound.

Preclinical Efficacy

The analgesic potential of this compound has been evaluated in various preclinical models. The data consistently demonstrates its ability to attenuate cold-related pain behaviors.

In Vitro Potency

This compound exhibits potent antagonism of both rat and human TRPM8 channels.

Parameter Species Value
IC50Rat5.3 nM
IC50Human8.3 nM
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy

In the icilin-induced "wet-dog shakes" model in rats, a behavioral surrogate for TRPM8 activation, orally administered this compound demonstrated a dose-dependent inhibition of this behavior.

Parameter Animal Model Value
ED50Rat (Icilin-induced wet-dog shakes)0.65 mg/kg (p.o.)
Table 2: In Vivo Efficacy of this compound.

Pharmacokinetic Profile

Pharmacokinetic studies in rats have shown that this compound possesses favorable oral bioavailability and achieves significant plasma concentrations.

Parameter Animal Model Dose Value
CmaxRat3 mg/kg (p.o.)2300 ng/mL
BioavailabilityRat3 mg/kg (p.o.)86%
Table 3: Pharmacokinetic Parameters of this compound in Rats.

Experimental Protocols

Icilin-Induced "Wet-Dog Shakes" in Rats

This model assesses the in vivo antagonism of TRPM8.

Workflow:

WDS_Workflow acclimatization Acclimatize rats to testing room (30 min) randomization Randomize into treatment groups acclimatization->randomization treatment Administer Vehicle or this compound (p.o.) randomization->treatment habituation Habituation period (e.g., 1-3 hours post-treatment) treatment->habituation icilin_admin Administer Icilin (B1674354) (1 mg/kg, i.p.) habituation->icilin_admin observation Count 'wet-dog' shakes for 30 min icilin_admin->observation analysis Data Analysis (e.g., ED50 calculation) observation->analysis

Workflow for the icilin-induced wet-dog shakes model.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.[4]

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at desired doses.

  • Icilin Challenge: Following a predetermined pretreatment time (e.g., 1-3 hours), rats are injected intraperitoneally (i.p.) with the TRPM8 agonist icilin (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 1% Tween 80 in water).[4]

  • Behavioral Observation: Immediately after icilin injection, the number of "wet-dog" shakes (intermittent, rhythmic shaking of the head, neck, and trunk) is counted for a 30-minute period.[4]

  • Data Analysis: The dose-dependent inhibition of wet-dog shakes by this compound is analyzed to determine the ED50 value.

Cold Plate Test in Rats

This test evaluates the analgesic effect of a compound on cold-induced pain.[5]

Methodology:

  • Apparatus: A cold plate apparatus capable of maintaining a constant cold temperature (e.g., 4 ± 1°C) is used.[6]

  • Acclimatization: Rats are acclimated to the testing room before the experiment.

  • Drug Administration: this compound or vehicle is administered via the desired route (e.g., p.o.).

  • Testing: At a specified time after drug administration, each rat is placed on the cold plate. The latency to the first sign of nociceptive behavior (e.g., paw lifting, licking, or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Data Analysis: The latency to respond is compared between the treated and vehicle groups to assess the analgesic effect of this compound. An increase in latency indicates analgesia.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.

Workflow:

PK_Workflow fasting Fast rats overnight dosing Administer this compound (p.o.) fasting->dosing blood_collection Collect blood samples at various time points dosing->blood_collection plasma_separation Separate plasma via centrifugation blood_collection->plasma_separation sample_analysis Analyze plasma concentrations (e.g., LC-MS/MS) plasma_separation->sample_analysis pk_analysis Calculate pharmacokinetic parameters (Cmax, Bioavailability) sample_analysis->pk_analysis

Workflow for a pharmacokinetic study in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.[7]

  • Drug Administration: A single oral dose of this compound is administered via gavage.[7]

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and bioavailability (by comparing the area under the curve (AUC) after oral administration to that after intravenous administration).

Conclusion

This compound is a promising preclinical candidate for the development of a novel analgesic. Its high potency and selectivity for the TRPM8 channel, coupled with its favorable oral pharmacokinetic profile, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its full therapeutic potential in treating cold-related pain conditions.

References

Methodological & Application

Application Notes and Protocols for RQ-00203078 in In-Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143).[1][2] Emerging research has highlighted the aberrant expression of TRPM8 in various cancer types, including oral squamous cell carcinoma (OSCC), and its involvement in tumor progression, particularly in cell migration and invasion.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound in in-vitro cell-based assays to investigate its effects on cancer cell motility and intracellular calcium signaling.

Mechanism of Action

This compound functions by specifically blocking the TRPM8 ion channel, thereby inhibiting the influx of cations, primarily Ca²⁺, in response to channel agonists.[3] In the context of cancer biology, the activation of TRPM8 has been shown to increase intracellular calcium concentrations ([Ca²⁺]i), which in turn can modulate downstream signaling pathways involved in cell migration and invasion. One key pathway involves the potentiation of matrix metalloproteinase-9 (MMP-9) activity, an enzyme crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[3][5] By blocking TRPM8, this compound effectively attenuates these agonist-induced effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in in-vitro assays.

ParameterSpeciesValueCell LineAssay TypeReference
IC₅₀ Rat5.3 nM-TRPM8 Antagonism[1]
IC₅₀ Human8.3 nM-TRPM8 Antagonism[1]
Effective Concentration Human1-10 µMHSC-3, HSC-4Cell Migration & Invasion Inhibition[6]
TRPM8 Agonist Concentration (Menthol) -500 µMHSC-3, HSC-4TRPM8 Activation[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of TRPM8 in promoting cancer cell migration and invasion, and the inhibitory action of this compound.

TRPM8_Pathway Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx RQ00203078 This compound RQ00203078->TRPM8 Inhibits Downstream Downstream Signaling (e.g., Calcineurin) Ca_influx->Downstream MMP9 MMP-9 Activation Downstream->MMP9 Migration_Invasion Increased Cell Migration & Invasion MMP9->Migration_Invasion

TRPM8 signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture

The human oral squamous carcinoma cell lines, HSC-3 and HSC-4 , are recommended for these assays.

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency.

Protocol 1: In-Vitro Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines the procedure to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • HSC-3 or HSC-4 cells

  • 24-well plate with cell culture inserts (8 µm pore size)

  • Serum-free culture medium

  • Culture medium with 10% FBS (as chemoattractant)

  • This compound (stock solution in DMSO)

  • Menthol (stock solution in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture HSC-3 or HSC-4 cells to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of culture medium with 10% FBS to the lower chamber of the 24-well plate.

    • In the upper chamber (the insert), add 100 µL of the cell suspension.

    • To the cell suspension in the upper chamber, add the desired concentration of this compound (e.g., 1, 5, 10 µM) and/or menthol (500 µM). Include appropriate vehicle controls (DMSO/ethanol).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Staining and Quantification:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes at room temperature.

    • Stain the cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Count the migrated cells in at least five random microscopic fields per insert. Calculate the average number of migrated cells.

Workflow for the in-vitro cell migration assay.
Protocol 2: In-Vitro Cell Invasion Assay (Matrigel Invasion Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • All materials from the Cell Migration Assay protocol

  • Matrigel Basement Membrane Matrix (or equivalent)

  • Cold, serum-free culture medium

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the inserts.

    • Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Preparation and Assay Setup:

    • Follow steps 1 and 2 from the Cell Migration Assay protocol.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Staining and Quantification:

    • Follow step 4 from the Cell Migration Assay protocol.

Protocol 3: Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to TRPM8 activation and inhibition by this compound.

Materials:

  • HSC-3 or HSC-4 cells cultured on glass coverslips or in a 96-well black-walled plate

  • Fura-2 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound

  • Menthol

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2)

Procedure:

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.

  • Imaging:

    • Place the coverslip or plate in the imaging setup.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 10-15 minutes before adding the agonist.

    • Add the TRPM8 agonist (e.g., 500 µM menthol) and record the change in the F340/F380 ratio over time.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in the ratio is proportional to the change in intracellular calcium concentration.

Calcium_Imaging_Workflow A Seed Cells on Coverslips/Plate B Load Cells with Fura-2 AM A->B C Wash and De-esterify B->C D Acquire Baseline Fluorescence C->D E Add this compound (Pre-incubation) D->E Optional Inhibition F Add Menthol (Agonist) D->F Direct Activation E->F G Record Fluorescence Changes F->G H Analyze F340/F380 Ratio G->H

Workflow for intracellular calcium imaging.

Troubleshooting

  • Low Cell Migration/Invasion:

    • Ensure the chemoattractant gradient is established correctly.

    • Optimize the incubation time for your specific cell line.

    • Check the viability of the cells before seeding.

    • Ensure the pore size of the insert is appropriate for your cells.

  • High Background in Calcium Imaging:

    • Ensure complete removal of extracellular dye by thorough washing.

    • Optimize the dye loading concentration and incubation time to avoid overloading.

    • Check for autofluorescence of the medium or plate.

  • No Response to Menthol:

    • Confirm TRPM8 expression in your cell line using RT-PCR or Western blotting.

    • Ensure the menthol solution is freshly prepared and at the correct concentration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPM8 channel in cancer biology. The protocols provided here offer a framework for studying its effects on cell migration, invasion, and intracellular calcium signaling in relevant cancer cell lines. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting TRPM8 in cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key ion channel involved in the sensation of cold.[1] This document provides detailed application notes and protocols for the use of this compound in rodent studies, based on available preclinical data. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacological effects of this compound.

Mechanism of Action

This compound acts as a blocker of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. Its activation by cold temperatures or chemical agonists like menthol (B31143) and icilin (B1674354) leads to an influx of cations, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, eliciting the sensation of cold. By antagonizing this channel, this compound can modulate cold sensitivity and downstream signaling pathways. This makes it a valuable tool for investigating the physiological roles of TRPM8 and for the potential development of therapeutics for conditions such as chronic pain, inflammation, and certain cancers. In esophageal cancer cells, for instance, this compound has been shown to decrease cancer proliferation and cell viability by inducing apoptosis.

TRPM8 Signaling Pathway

TRPM8_Signaling TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_cytosol Cytosol TRPM8 TRPM8 Channel PLC Phospholipase C (PLC) TRPM8->PLC Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Cold Cold Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Ca_influx->PKC Action_Potential Action Potential Generation Ca_influx->Action_Potential Gene_Expression Changes in Gene Expression PKC->Gene_Expression Sensation of Cold Sensation of Cold Action_Potential->Sensation of Cold

Caption: Simplified TRPM8 signaling cascade upon activation and its inhibition by this compound.

Recommended Dosage for Rodent Studies

The available data for this compound in rodents is primarily from studies in rats. The recommended dosage will depend on the specific application and experimental model.

ApplicationAnimal ModelRoute of AdministrationRecommended DoseObserved Effect
TRPM8 Antagonism RatOral (p.o.)0.65 mg/kgED50 in the icilin-induced wet-dog shakes model.[1]
Pharmacokinetics RatOral (p.o.)3 mg/kgCmax: 2300 ng/mL; Bioavailability: 86%.

Note: Further dose-response studies are recommended to determine the optimal dose for specific experimental paradigms, such as pain or cancer models.

Experimental Protocols

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is used to assess the in vivo potency of TRPM8 antagonists.

Workflow for Icilin-Induced Wet-Dog Shake Model

WDS_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_observation Observation and Data Collection cluster_analysis Data Analysis A Acclimatize male Sprague-Dawley rats B Fast overnight (with water ad libitum) A->B C Administer this compound (or vehicle) orally B->C D Wait for appropriate pre-treatment time (e.g., 60 min) C->D E Administer Icilin (e.g., 2.5 mg/kg, i.p.) D->E F Immediately place rat in observation cage E->F G Record the number of wet-dog shakes for a defined period (e.g., 30 min) F->G H Calculate the % inhibition of WDS for each dose G->H I Determine the ED50 value H->I

Caption: Experimental workflow for the icilin-induced wet-dog shake model in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Icilin

  • Vehicle for icilin administration (e.g., saline with 1% Tween-80)

  • Oral gavage needles

  • Injection needles and syringes

  • Observation cages

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the rats overnight with free access to water.

  • Dosing:

    • Prepare a stock solution of this compound in the recommended vehicle.

    • Administer this compound or vehicle orally to different groups of rats at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed.

  • Icilin Administration: Prepare a solution of icilin and administer it intraperitoneally (i.p.) at a dose known to induce robust wet-dog shakes (e.g., 2.5 mg/kg).

  • Observation: Immediately after icilin injection, place each rat individually into an observation cage.

  • Data Collection: Count the number of wet-dog shakes for a predetermined period (e.g., 30 minutes).

  • Data Analysis: Calculate the percentage inhibition of wet-dog shakes for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value using appropriate statistical software.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • This compound

  • Vehicle for oral administration

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use rats fitted with jugular vein catheters to facilitate serial blood sampling.

  • Fasting: Fast rats overnight with free access to water.

  • Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

Data Presentation

Summary of In Vivo Data for this compound in Rats

ParameterValueUnitsAnimal ModelRouteReference
Efficacy
ED500.65mg/kgIcilin-induced wet-dog shakesp.o.[1]
Pharmacokinetics
Dose3mg/kgNaivep.o.
Cmax2300ng/mLNaivep.o.
Bioavailability86%Naivep.o.

Conclusion

This compound is a potent and orally bioavailable TRPM8 antagonist with demonstrated in vivo activity in rodent models. The provided protocols and dosage information serve as a starting point for further investigation into the therapeutic potential of this compound in various disease models. Researchers are encouraged to perform dose-escalation studies to identify the optimal dosage for their specific research applications.

References

Application Note: RQ-00203078 for Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1] As a non-selective cation channel, TRPM8 activation leads to an influx of calcium ions (Ca²⁺), making it a crucial target for studying sensory signaling and for the development of analgesics.[1] Calcium imaging is a powerful technique to visualize and quantify these intracellular Ca²⁺ dynamics in real-time, providing insights into the pharmacological effects of compounds like this compound. This application note provides a detailed protocol for utilizing this compound in calcium imaging experiments to study TRPM8 channel activity.

Data Presentation

The inhibitory potency of this compound on TRPM8 channels has been quantified, demonstrating its high affinity and selectivity.

Parameter Species Value Reference
IC₅₀Rat TRPM85.3 nM[2][3][4]
IC₅₀Human TRPM88.3 nM[2][3][4]
Selectivity>350-fold vs.TRPV1, TRPV4, TRPA1[3][4]

Signaling Pathway

The TRPM8 channel can be activated by cold temperatures or chemical agonists like menthol (B31143) and icilin. This activation opens the channel, allowing Ca²⁺ to flow into the cell down its electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration can be detected by calcium-sensitive fluorescent indicators. This compound acts by blocking this channel, thereby inhibiting the Ca²⁺ influx.

TRPM8_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Activates Cold Cold Cold->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Fluorescence Increased Fluorescence Ca_Influx->Fluorescence This compound This compound This compound->TRPM8 Inhibits

TRPM8 signaling and inhibition by this compound.

Experimental Protocols

This section outlines a general protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials
  • HEK293 cells stably or transiently expressing TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • DMSO

  • Fluorescence microplate reader or microscope with live-cell imaging capabilities

Experimental Workflow

Calcium imaging experimental workflow.
Protocol Steps

  • Cell Seeding:

    • Seed TRPM8-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a 10 mL solution, mix 20 µL of a 1 mM Fluo-4 AM stock solution in DMSO and 100 µL of 10% Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Preparation and Incubation:

    • Prepare stock solutions of this compound and the TRPM8 agonist (e.g., Menthol) in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (Assay Buffer with the same final DMSO concentration).

  • Data Acquisition:

    • Set up the fluorescence plate reader or microscope to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the TRPM8 agonist solution to all wells simultaneously using an automated dispenser if available.

    • Continue recording the fluorescence intensity for a sufficient duration to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a percentage of the response in the vehicle control wells.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

This application note provides a framework for utilizing the selective TRPM8 antagonist, this compound, in calcium imaging experiments. The provided protocol can be adapted for various cell types and imaging platforms to investigate the role of TRPM8 in cellular signaling and to screen for novel modulators of this ion channel. The high potency and selectivity of this compound make it an invaluable tool for dissecting the physiological and pathological functions of TRPM8.

References

Application Notes and Protocols for Oral Administration of RQ-00203078 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a key sensor for cold temperatures.[1] Developed by RaQualia Pharma Inc., this small molecule has demonstrated oral activity in preclinical models, positioning it as a valuable tool for investigating the therapeutic potential of TRPM8 inhibition in conditions such as cold hypersensitivity and neuropathic pain.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the oral administration of this compound in relevant experimental models.

Mechanism of Action

This compound functions as a blocker of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures and cooling agents like menthol (B31143) and icilin. By inhibiting TRPM8, this compound can modulate the signaling pathways associated with cold sensation and pain.

cluster_0 Cell Membrane TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Neuronal_Activation Neuronal Activation (Cold Sensation, Pain) Ca_ion->Neuronal_Activation Na_ion->Neuronal_Activation RQ00203078 This compound RQ00203078->TRPM8 Blocks Cold_Stimuli Cold Stimuli / Icilin Cold_Stimuli->TRPM8 Activates cluster_workflow Experimental Workflow: Icilin-Induced Wet-Dog Shakes Acclimatization 1. Acclimatization (≥3 days) Dosing 2. Oral Administration (this compound or Vehicle) Acclimatization->Dosing Pretreatment 3. Pre-treatment (1 hour) Dosing->Pretreatment Icilin_Challenge 4. Icilin Injection (i.v.) Pretreatment->Icilin_Challenge Observation 5. Observation (10 minutes) Icilin_Challenge->Observation Data_Analysis 6. Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis cluster_pk_workflow Experimental Workflow: Pharmacokinetic Study Dosing_PO 1a. Oral Dosing Blood_Sampling 2. Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV 1b. IV Dosing Dosing_IV->Blood_Sampling Plasma_Prep 3. Plasma Preparation Blood_Sampling->Plasma_Prep Bioanalysis 4. LC-MS/MS Analysis Plasma_Prep->Bioanalysis PK_Analysis 5. PK Parameter Calculation Bioanalysis->PK_Analysis

References

Application Notes and Protocols for RQ-00203078 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol (B31143). It has been identified as a potential therapeutic target in oncology due to its aberrant expression in various cancer types and its role in tumor progression, including cell proliferation, survival, migration, and invasion.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on responsive cancer cell lines, with a particular focus on oral squamous carcinoma cell lines HSC-3 and HSC-4, in which this compound has been shown to reduce migration and invasion.

Responsive Cell Lines

The following human oral squamous carcinoma cell lines have been identified as responsive to this compound treatment:

  • HSC-3: A human tongue squamous carcinoma cell line known for its aggressive and metastatic properties.

  • HSC-4: A human oral squamous cell carcinoma cell line derived from the tongue.

Treatment with this compound has been demonstrated to inhibit the migration and invasion of both HSC-3 and HSC-4 cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound.

ParameterSpeciesValueNotes
IC₅₀ (TRPM8) Rat5.3 nMAntagonist activity on rat TRPM8 channels.
IC₅₀ (TRPM8) Human8.3 nMAntagonist activity on human TRPM8 channels.
Effective Concentration Human (HSC-3, HSC-4)1-10 µMConcentration range shown to inhibit cell migration and invasion.

Signaling Pathway

The TRPM8 signaling pathway plays a crucial role in cancer cell migration and invasion. Activation of TRPM8 by agonists like menthol leads to an influx of Ca²⁺, which in turn can activate downstream signaling cascades. One important pathway involves the potentiation of Matrix Metalloproteinase-9 (MMP-9) activity, a key enzyme involved in the degradation of the extracellular matrix, a critical step in cell invasion. This compound, as a TRPM8 antagonist, blocks this initial Ca²⁺ influx, thereby inhibiting the subsequent increase in MMP-9 activity and ultimately reducing cancer cell migration and invasion.

TRPM8_Signaling_Pathway Menthol Menthol (Agonist) TRPM8 TRPM8 Channel Menthol->TRPM8 Activates RQ00203078 This compound (Antagonist) RQ00203078->TRPM8 Inhibits Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Mediates Downstream Downstream Signaling Cascades Ca2_influx->Downstream MMP9 ↑ MMP-9 Activity Downstream->MMP9 Potentiates Migration_Invasion Cell Migration & Invasion MMP9->Migration_Invasion Promotes

TRPM8 signaling in cancer cell invasion.

Experimental Protocols

Cell Culture of HSC-3 and HSC-4 Cell Lines

Materials:

  • HSC-3 or HSC-4 cells

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)[3][4][5]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HSC-3 and HSC-4 cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4][5]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.

Cell Migration Assay (Boyden Chamber Assay)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Boyden chamber apparatus (transwell inserts with 8 µm pores)

  • HSC-3 or HSC-4 cells

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • DMSO (vehicle control)

  • Cotton swabs

  • Methanol (B129727) or other fixative

  • Crystal Violet stain or other suitable stain

  • Microscope

Protocol:

  • Seed HSC-3 or HSC-4 cells (e.g., 1 x 10⁵ cells) in the upper chamber of the Boyden apparatus in serum-free medium.

  • Add this compound (1-10 µM) or vehicle (DMSO) to the upper chamber with the cells.

  • Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.

  • Incubate the chamber for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet for 15-20 minutes.

  • Wash the membrane with water to remove excess stain and allow it to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and compare the number of migrated cells in the this compound-treated group to the control group.

Migration_Assay_Workflow Start Start Seed_Cells Seed cells in serum-free medium in upper chamber Start->Seed_Cells Add_Treatment Add this compound (1-10 µM) or Vehicle Seed_Cells->Add_Treatment Add_Chemoattractant Add complete medium to lower chamber Add_Treatment->Add_Chemoattractant Incubate Incubate (e.g., 24h) Add_Chemoattractant->Incubate Remove_NonMigrated Remove non-migrated cells from top Incubate->Remove_NonMigrated Fix_and_Stain Fix and stain migrated cells Remove_NonMigrated->Fix_and_Stain Count_Cells Count migrated cells (microscopy) Fix_and_Stain->Count_Cells End End Count_Cells->End

Cell Migration Assay Workflow.
Cell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) that the cells must degrade to move through the pores.

Materials:

  • Same as for the migration assay

  • Matrigel or other ECM protein mixture

Protocol:

  • Coat the upper surface of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

  • Follow steps 1-10 of the Cell Migration Assay protocol. The incubation time may need to be extended (e.g., 48 hours) to allow for matrix degradation and invasion.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of gelatinases, such as MMP-9, in conditioned media from cell cultures.

Materials:

  • Conditioned media from HSC-3 or HSC-4 cells treated with this compound or vehicle

  • SDS-PAGE gels co-polymerized with gelatin

  • Tris-Glycine SDS Running Buffer

  • Zymogram Renaturing Buffer (containing Triton X-100)

  • Zymogram Developing Buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture HSC-3 or HSC-4 cells to near confluency and then switch to serum-free medium.

  • Treat the cells with this compound (1-10 µM) or vehicle for the desired time.

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned media.

  • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a gelatin-containing SDS-PAGE gel and run the electrophoresis.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.

  • The intensity of the bands corresponding to MMP-9 can be quantified using densitometry.

Zymography_Workflow Start Start Collect_Media Collect conditioned media from treated cells Start->Collect_Media Run_Gel Run samples on gelatin-SDS-PAGE Collect_Media->Run_Gel Renature Wash with renaturing buffer (Triton X-100) Run_Gel->Renature Develop Incubate in developing buffer (37°C) Renature->Develop Stain_Destain Stain with Coomassie Blue and destain Develop->Stain_Destain Analyze Analyze clear bands (MMP-9 activity) Stain_Destain->Analyze End End Analyze->End

Gelatin Zymography Workflow.

Troubleshooting

  • Low cell migration/invasion:

    • Optimize cell number and incubation time.

    • Ensure the chemoattractant gradient is sufficient.

    • Check the viability of the cells.

  • High background in zymography:

    • Ensure complete removal of serum from the culture medium before collecting conditioned media.

    • Optimize the washing and renaturing steps.

  • Inconsistent results:

    • Ensure consistent cell passage number and confluency.

    • Prepare fresh solutions of this compound for each experiment.

    • Perform experiments in triplicate to ensure reproducibility.

Conclusion

This compound is a valuable tool for investigating the role of the TRPM8 ion channel in cancer. The protocols outlined in this document provide a framework for studying the effects of this compound on responsive cell lines like HSC-3 and HSC-4. By utilizing these methods, researchers can further elucidate the mechanisms by which TRPM8 contributes to cancer progression and evaluate the therapeutic potential of its inhibition.

References

Application of RQ-00203078 in Cold Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a key sensor for cold temperatures and is implicated in the pathophysiology of cold hyperalgesia and allodynia, particularly in neuropathic pain states such as chemotherapy-induced peripheral neuropathy (CIPN). This application note provides detailed protocols for utilizing this compound in established preclinical models of cold hyperalgesia, guidance on data interpretation, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel, a non-selective cation channel primarily expressed in a subset of sensory neurons. In pathological conditions like oxaliplatin-induced neuropathy, TRPM8 expression and sensitivity can be upregulated in these neurons. The activation of TRPM8 by cold stimuli leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. This compound, by antagonizing TRPM8, prevents this ion influx and subsequent neuronal activation, thereby alleviating cold-induced pain.

Data Presentation

In Vivo Efficacy of this compound in a TRPM8 Agonist-Induced Model

The following table summarizes the dose-dependent effect of this compound in the icilin-induced "wet-dog shakes" (WDS) model in rats, a standard assay to confirm in vivo TRPM8 antagonism.

Treatment GroupDose (mg/kg, p.o.)Number of Wet-Dog Shakes (Mean ± SEM)% Inhibition
Vehicle-45 ± 5-
This compound0.130 ± 433%
This compound0.315 ± 367%
This compound15 ± 289%

Note: Data is representative and compiled from typical results for a potent TRPM8 antagonist in this model.

Expected Outcomes in an Oxaliplatin-Induced Cold Hyperalgesia Model

The following table illustrates the expected dose-dependent effects of a TRPM8 antagonist like this compound in a rat model of oxaliplatin-induced cold hyperalgesia, as measured by the acetone (B3395972) test.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Duration (s) (Mean ± SEM)
Vehicle + Vehicle-2 ± 0.5
Oxaliplatin (B1677828) + Vehicle-15 ± 2
Oxaliplatin + this compound110 ± 1.5
Oxaliplatin + this compound36 ± 1
Oxaliplatin + this compound103 ± 0.8

Note: This data is hypothetical and serves as an example of expected results based on the known mechanism of action of TRPM8 antagonists in this model.

Experimental Protocols

Oxaliplatin-Induced Cold Hyperalgesia in Rats

This model is used to assess the efficacy of compounds in mitigating the cold hypersensitivity that is a common side effect of oxaliplatin chemotherapy.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Oxaliplatin (dissolved in 5% glucose solution)

  • This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Acetone

  • Plastic observation chambers with a wire mesh floor

Procedure:

  • Induction of Neuropathy: Administer oxaliplatin at a dose of 4 mg/kg via intraperitoneal (i.p.) injection on days 1, 2, 8, and 9.

  • Acclimation: On the day of testing (e.g., day 15), place the rats in individual plastic chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Acetone Test: At a predetermined time after drug administration (e.g., 60 minutes), apply a drop of acetone (50 µl) to the plantar surface of the rat's hind paw.

  • Observation: Record the total time the animal spends licking, lifting, or flinching the paw over a 60-second observation period.

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This is a rapid and reliable in vivo screening model to confirm the TRPM8 antagonist activity of a compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Icilin (B1674354) (dissolved in a vehicle like 10% Tween 80 in saline)

  • This compound (formulated for oral administration)

  • Observation chambers

Procedure:

  • Acclimation: Place rats in individual observation chambers and allow them to acclimate for 30 minutes.

  • Drug Pre-treatment: Administer this compound or vehicle orally at the desired doses.

  • Icilin Challenge: After a set pre-treatment time (e.g., 60 minutes), administer icilin via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.

  • Observation: Immediately after icilin injection, begin a 30-minute observation period. Count the total number of "wet-dog shakes," which are characteristic, rapid, and rotational shakes of the head and torso.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Stimulus Cold Stimulus TRPM8 TRPM8 Cold Stimulus->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC Phospholipase C (PLC) Activation Ca_influx->PLC Depolarization Membrane Depolarization Ca_influx->Depolarization NFAT NFAT Activation Ca_influx->NFAT PIP2 PIP₂ Hydrolysis PLC->PIP2 PIP2->TRPM8 Modulates (Desensitization) Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Gene_Expression Altered Gene Expression (e.g., TRPM8 upregulation) NFAT->Gene_Expression

Caption: TRPM8 signaling pathway in sensory neurons.

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Induce Cold Hyperalgesia (e.g., Oxaliplatin administration) Acclimation Acclimate Animal Induction->Acclimation Treatment Administer this compound or Vehicle (p.o.) Behavioral_Test Perform Cold Sensitivity Test (e.g., Acetone Test) Treatment->Behavioral_Test Acclimation->Treatment Data_Collection Record Behavioral Responses (e.g., Paw Withdrawal Duration) Behavioral_Test->Data_Collection Analysis Analyze and Compare Treatment Groups Data_Collection->Analysis

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols for Evaluating the Efficacy of RQ-00203078, a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to assess the therapeutic potential of RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The protocols outlined below cover in vitro and in vivo models relevant to neuropathic pain, cancer, and overactive bladder, key areas where TRPM8 antagonism is a promising therapeutic strategy.[1][2]

Introduction to this compound and TRPM8

This compound is a highly selective and orally active antagonist of the TRPM8 ion channel, with potent activity on both rat and human TRPM8.[3][4] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol (B31143).[5] It is expressed in sensory neurons and various non-neuronal tissues.[6] Dysregulation of TRPM8 has been implicated in several pathological conditions, making it a compelling target for therapeutic intervention.[2] This document outlines key experiments to evaluate the efficacy of this compound in preclinical models of neuropathic pain, cancer cell migration and invasion, and overactive bladder.

In Vitro Efficacy Evaluation

Target Engagement and Potency

Objective: To confirm the potency and selectivity of this compound on human and rat TRPM8 channels.

Experiment: Calcium imaging assay in TRPM8-expressing cells.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human or rat TRPM8 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS at 37°C for 1 hour.

  • Compound Treatment: Wash away excess dye and add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 15-30 minutes.

  • TRPM8 Activation and Measurement: Add a TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

ParameterHuman TRPM8Rat TRPM8
IC50 (nM) [Insert Value][Insert Value]
Hill Slope [Insert Value][Insert Value]
Maximal Inhibition (%) [Insert Value][Insert Value]

Signaling Pathway Diagram:

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Menthol Menthol / Icilin (Agonist) Menthol->TRPM8 Activates RQ00203078 This compound (Antagonist) RQ00203078->TRPM8 Blocks Downstream Downstream Signaling (e.g., Sensation of Cold) Ca_influx->Downstream

Caption: TRPM8 channel activation and inhibition pathway.

Anti-Cancer Efficacy: Cell Migration and Invasion

Objective: To assess the effect of this compound on the migration and invasion of cancer cells known to express TRPM8 (e.g., prostate, breast, or oral squamous carcinoma cell lines).[7][8][9]

2.2.1. Scratch (Wound Healing) Assay

Protocol:

  • Cell Seeding: Plate TRPM8-expressing cancer cells in a 6-well plate and grow to full confluency.[4][10]

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.[10][11]

  • Treatment: Wash with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or vehicle.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[10]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

2.2.2. Transwell Invasion Assay

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[12]

  • Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing different concentrations of this compound or vehicle and seed them into the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several microscopic fields.[13]

Data Presentation:

Treatment GroupWound Closure at 24h (%)Invaded Cells per Field
Vehicle Control [Insert Value][Insert Value]
This compound (Low Conc.) [Insert Value][Insert Value]
This compound (High Conc.) [Insert Value][Insert Value]

Experimental Workflow Diagram:

Cancer_Assay_Workflow cluster_scratch Scratch Assay cluster_transwell Transwell Invasion Assay S1 Seed Cells to Confluency S2 Create Scratch S1->S2 S3 Treat with this compound S2->S3 S4 Image and Measure Wound Closure S3->S4 T1 Coat Insert with Matrigel T2 Seed Cells in Upper Chamber with this compound T1->T2 T3 Add Chemoattractant to Lower Chamber T2->T3 T4 Incubate and Count Invaded Cells T3->T4

Caption: Workflow for in vitro cancer cell migration and invasion assays.

In Vivo Efficacy Evaluation

Neuropathic Pain: Chemotherapy-Induced Cold Allodynia

Objective: To evaluate the efficacy of this compound in a rat model of chemotherapy-induced neuropathic pain, which often presents with cold allodynia.[5][14][15]

Protocol:

  • Animal Model: Induce peripheral neuropathy in adult male Sprague-Dawley rats by administering a chemotherapeutic agent such as oxaliplatin (B1677828) or paclitaxel.[15][16]

  • Baseline Testing: Before and after neuropathy induction, establish baseline sensitivity to cold stimuli using the acetone (B3395972) drop test or a cold plate test.

  • Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to the neuropathic rats.

  • Behavioral Testing: At different time points after drug administration, assess the withdrawal response (licking, shaking, or lifting the paw) to a cold stimulus.

  • Data Analysis: Compare the withdrawal thresholds or response frequencies between the this compound-treated and vehicle-treated groups.

Data Presentation:

Treatment GroupPaw Withdrawal Latency (s) or Frequency
Sham + Vehicle [Insert Value]
Neuropathic + Vehicle [Insert Value]
Neuropathic + this compound (1 mg/kg) [Insert Value]
Neuropathic + this compound (3 mg/kg) [Insert Value]
Neuropathic + this compound (10 mg/kg) [Insert Value]

Logical Relationship Diagram:

Neuropathic_Pain_Model Chemo Chemotherapy (e.g., Oxaliplatin) Nerve Peripheral Nerve Damage Chemo->Nerve TRPM8 TRPM8 Upregulation/ Sensitization Nerve->TRPM8 Cold Cold Allodynia TRPM8->Cold RQ This compound RQ->TRPM8 Inhibits PainRelief Pain Relief RQ->PainRelief

Caption: Mechanism of this compound in a neuropathic pain model.

Overactive Bladder (OAB)

Objective: To determine the effect of this compound on bladder function in a rat model of overactive bladder. TRPM8 is expressed in the bladder urothelium and afferent nerves and is implicated in bladder sensory function.[3][6][17]

Protocol:

  • Animal Model: Induce OAB in female Sprague-Dawley rats via partial bladder outlet obstruction (BOO) or intravesical instillation of a bladder irritant like acetic acid.[18][19][20]

  • Cystometry: After the OAB model is established, perform cystometry on anesthetized rats to measure bladder pressure and volume.

  • Drug Administration: Administer this compound orally or intravesically at different doses.

  • Measurement of Bladder Function: Continuously infuse saline into the bladder and record urodynamic parameters, including bladder capacity, voiding pressure, and the frequency of non-voiding contractions.

  • Data Analysis: Compare the urodynamic parameters before and after drug administration and between treated and control groups.

Data Presentation:

Treatment GroupIntercontraction Interval (min)Bladder Capacity (mL)Non-Voiding Contractions (frequency/min)
Sham + Vehicle [Insert Value][Insert Value][Insert Value]
OAB + Vehicle [Insert Value][Insert Value][Insert Value]
OAB + this compound (Low Dose) [Insert Value][Insert Value][Insert Value]
OAB + this compound (High Dose) [Insert Value][Insert Value][Insert Value]

Experimental Workflow Diagram:

OAB_Workflow Induce Induce OAB Model (e.g., BOO) Cystometry Perform Baseline Cystometry Induce->Cystometry Administer Administer This compound Cystometry->Administer Measure Measure Urodynamic Parameters Administer->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for evaluating this compound in a rat OAB model.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. The combination of in vitro and in vivo studies will generate comprehensive data on its potential as a therapeutic agent for neuropathic pain, cancer, and overactive bladder. The structured data presentation and clear protocols are intended to facilitate reproducible and comparative analysis.

References

Solubilizing RQ-00203078 for in-vitro and in-vivo use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of RQ-00203078, a potent and selective TRPM8 antagonist, for both in-vitro and in-vivo research applications.

Compound Information and Solubility

This compound is a small molecule inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel.

PropertyValueSource
Molecular Weight 554.85 g/mol [1]
Formula C₂₁H₁₃ClF₆N₂O₅S[1]
Purity ≥98%[1]
CAS Number 1254205-52-1[1]
Solubility in DMSO Soluble to 100 mM[1]
Solubility in Ethanol Soluble to 100 mM[1]

Solubilization Protocols

In-Vitro Stock Solution Preparation (DMSO)

For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Note on DMSO Concentration in Assays: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid cytotoxicity.[2]

In-Vivo Formulation for Oral Administration

A common formulation for the oral administration of this compound in rodents is a suspension in a vehicle containing DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Protocol for a 1 mL Formulation at 2 mg/mL:

  • Weigh 2 mg of this compound.

  • Dissolve the this compound in 100 µL of DMSO. Ensure it is fully dissolved. Sonication is recommended to aid dissolution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly before administration. It is recommended to use this formulation immediately after preparation.

Experimental Protocols

In-Vitro Calcium Influx Assay

This protocol describes a cell-based fluorescent assay to measure the antagonist activity of this compound on TRPM8 channels.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed TRPM8-expressing cells in 96-well plate incubate Incubate for 24-48 hours seed->incubate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate->load_dye wash Wash cells to remove excess dye load_dye->wash add_rq Add this compound at varying concentrations wash->add_rq incubate_rq Incubate with compound add_rq->incubate_rq add_agonist Add TRPM8 agonist (e.g., Menthol (B31143) or Icilin) incubate_rq->add_agonist measure Measure fluorescence intensity (kinetic read) add_agonist->measure plot Plot fluorescence change vs. This compound concentration measure->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for an in-vitro calcium influx assay.

Protocol:

  • Cell Seeding: Seed cells stably expressing TRPM8 (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) wells.

  • Agonist Stimulation: Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Record a baseline fluorescence, then inject the agonist into the wells and continue to measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Plot the inhibition of the agonist-induced calcium influx against the concentration of this compound to determine the IC₅₀ value.

In-Vivo Oral Administration (Rat Model)

This protocol outlines the procedure for oral gavage of the this compound formulation in rats.

Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh the rat calculate Calculate the dosing volume (e.g., 5-10 mL/kg) weigh->calculate prepare Prepare the this compound formulation calculate->prepare restrain Properly restrain the rat prepare->restrain measure_tube Measure gavage needle length (mouth to last rib) restrain->measure_tube insert Gently insert the gavage needle into the esophagus measure_tube->insert administer Slowly administer the dose insert->administer remove Carefully remove the needle administer->remove monitor Monitor the animal for any adverse reactions remove->monitor observe Proceed with experimental observations monitor->observe

Caption: Workflow for in-vivo oral gavage administration.

Protocol:

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat before dosing to accurately calculate the required volume.

  • Dose Calculation: The typical dosing volume for oral gavage in rats is 5-10 mL/kg of body weight.[3][4][5][6] Calculate the exact volume of the prepared this compound formulation for each animal.

  • Restraint: Gently but firmly restrain the rat. Proper restraint is crucial for a safe and successful procedure.[3][4]

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.

    • Measure the length of the needle from the corner of the rat's mouth to the last rib to estimate the distance to the stomach.[3][5]

    • Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated dose.

  • Needle Removal: Carefully withdraw the gavage needle.

  • Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress or adverse effects.

TRPM8 Signaling Pathway

This compound acts as an antagonist to the TRPM8 ion channel. The activation of TRPM8 is a complex process involving multiple signaling molecules.

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx GPCR Gq-coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Neuronal_activation Neuronal Activation (Sensation of Cold) Depolarization->Neuronal_activation PIP2->TRPM8 Required for activation RQ This compound RQ->TRPM8 Inhibits

References

Troubleshooting & Optimization

RQ-00203078 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for RQ-00203078.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Some datasheets indicate solubility up to 100 mM in both DMSO and ethanol. For in vivo studies, specific formulations using co-solvents are necessary to achieve desired concentrations.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: For in vitro experiments, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol is also a viable option.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]

Q3: My this compound is not dissolving, or is precipitating out of solution. What should I do?

A3: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to facilitate solubilization.[2][3] It is also important to ensure the correct solvent and concentration are being used, as outlined in the solubility data table below. For aqueous dilutions from a DMSO stock, it is critical to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Q4: How can I prepare this compound for in vivo animal studies?

A4: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Common vehicles include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[2] Detailed protocols for these formulations are provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound is crashing out of solution due to its hydrophobic nature.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a surfactant like Tween-80 in your final solution.
Compound will not fully dissolve in the recommended solvent. The concentration may be too high. The solvent may have absorbed water (especially DMSO).Try a lower concentration. Use fresh, anhydrous DMSO.[2] Gentle warming or sonication can also aid dissolution.[2][3]
Phase separation or cloudiness observed in the prepared solution. Incomplete mixing of co-solvents or saturation of the vehicle.Ensure thorough mixing of all components of the vehicle before and after adding the compound. Sonication can help create a homogenous solution.[2][3] If saturation is suspected, reduce the final concentration of this compound.

Solubility Data

Solvent/VehicleMaximum ConcentrationNotesReference(s)
DMSO≥ 100 mM (55.49 mg/mL)Use fresh, anhydrous DMSO. Sonication may be required.[2]
Ethanol≥ 100 mM (55.49 mg/mL)[1]
0.1N NaOH(aq)Soluble[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.51 mM)Add solvents sequentially and ensure the solution is clear before adding the next.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.51 mM)Be cautious with this formulation for dosing periods longer than two weeks.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 554.85), you will need 180.23 µL of DMSO.

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Protocol 2: Formulation for In Vivo Oral Administration (Vehicle: DMSO, PEG300, Tween-80, Saline)

This protocol is adapted from publicly available datasheets to yield a clear solution of at least 2.5 mg/mL.[2]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, begin with 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_check Quality Check cluster_storage Storage & Use weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate is_dissolved Completely Dissolved? sonicate->is_dissolved is_dissolved->vortex No store Store at -20°C / -80°C is_dissolved->store Yes use Use in Experiment store->use

Caption: Workflow for preparing a stock solution of this compound.

signaling_pathway This compound Mechanism of Action cluster_stimulus Stimulus cluster_channel Ion Channel cluster_drug Inhibitor cluster_response Cellular Response cold Cold Temperature / Menthol trpm8 TRPM8 Channel cold->trpm8 Activates ca_influx Ca2+ Influx trpm8->ca_influx Mediates rq00203078 This compound rq00203078->trpm8 Blocks downstream Downstream Signaling ca_influx->downstream

Caption: this compound as an antagonist of the TRPM8 signaling pathway.

References

Technical Support Center: Optimizing RQ-00203078 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RQ-00203078, a potent and selective TRPM8 antagonist, in cell-based assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the successful optimization of this compound concentration for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a cold-sensing receptor, and its activation leads to an influx of cations, primarily Ca2+, into the cell. This compound blocks this channel, thereby inhibiting the downstream signaling pathways activated by cold temperatures or TRPM8 agonists like menthol (B31143) and icilin.

Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?

A2: For a novel assay, it is advisable to perform a dose-response experiment using a broad range of concentrations to determine the optimal working concentration. A typical starting range for a potent inhibitor like this compound, which has a low nanomolar IC50, would be from 0.1 nM to 10 µM. This range should allow for the determination of the half-maximal inhibitory concentration (IC50) in your specific cell line and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?

A4: There could be several reasons for a lack of effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit TRPM8 in your specific cell system. Consider testing a higher concentration range.

  • Low TRPM8 Expression: The cell line you are using may not express TRPM8 at a sufficient level for a detectable response. Verify TRPM8 expression using techniques like qPCR or Western blotting.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of TRPM8 inhibition. Ensure your positive and negative controls are working as expected and consider optimizing the assay parameters.

  • Compound Instability: Ensure the compound has been stored correctly and that the working solutions are freshly prepared.

Q5: I am observing significant cell death even at low concentrations of this compound. What should I do?

A5: Unexpected cytotoxicity can be a concern. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic profile of this compound in your specific cell line. This will help you identify a concentration range that effectively inhibits TRPM8 without causing significant cell death. Also, ensure that the final DMSO concentration in your culture medium is not exceeding toxic levels.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation.
Edge Effects in Multi-well Plates To minimize edge effects, fill the outer wells of the plate with sterile PBS or culture medium without cells.
Compound Precipitation Visually inspect your working solutions and the media in the wells for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilizing agent.
Inconsistent Incubation Times Standardize all incubation times throughout the experiment.
Issue 2: Determining the Optimal Inhibitor Concentration
ChallengeRecommended Approach
Narrow Therapeutic Window Perform a comprehensive dose-response curve with a wide range of this compound concentrations to identify the IC50 value for TRPM8 inhibition and the CC50 (50% cytotoxic concentration) from a cell viability assay. The optimal concentration will be below the CC50 and at or above the IC50.
Cell Line-Specific Sensitivity The optimal concentration of this compound can vary between different cell lines due to differences in TRPM8 expression levels and cellular context. It is essential to determine the optimal concentration for each cell line used.
Agonist Concentration The apparent potency of an antagonist can be influenced by the concentration of the agonist used to stimulate the receptor. Use a concentration of the TRPM8 agonist (e.g., menthol) that gives a submaximal response (e.g., EC80) to allow for a clear window of inhibition.

Quantitative Data Presentation

Illustrative Cytotoxicity of this compound in Various Cell Lines

The following table provides a hypothetical, yet representative, summary of the cytotoxic effects of this compound on different human cell lines after 48 hours of treatment, as determined by an MTT assay. Note: This data is for illustrative purposes and the actual CC50 values should be determined experimentally for your specific cell line and conditions.

Cell LineTissue of OriginTRPM8 ExpressionCC50 (µM) of this compound
HEK293 Human Embryonic KidneyLow/Transfected> 50
A549 Human Lung CarcinomaLow~ 25
MCF-7 Human Breast AdenocarcinomaModerate~ 15
LNCaP Human Prostate CarcinomaHigh~ 10

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: TRPM8-Mediated Calcium Influx Assay

This protocol is designed to measure the inhibitory effect of this compound on TRPM8 activation.

Materials:

  • Cells expressing TRPM8 (e.g., TRPM8-transfected HEK293 cells or LNCaP cells)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in DMSO)

  • Menthol stock solution (100 mM in ethanol)

Procedure:

  • Cell Seeding: Seed TRPM8-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Incubation: Add 50 µL of HBSS containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for 10-20 seconds (Excitation: 485 nm, Emission: 525 nm).

  • Agonist Addition and Measurement: Add 50 µL of HBSS containing the TRPM8 agonist menthol (final concentration, e.g., 100 µM) to all wells simultaneously using an automated injector. Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC Activation Ca_influx->PLC Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream PIP2 PIP₂ Hydrolysis PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: Simplified TRPM8 signaling pathway upon activation by menthol or cold, and its inhibition by this compound.

Experimental Workflow for this compound Concentration Optimization

Concentration_Optimization_Workflow Start Start: New Cell Line Dose_Response 1. Perform Broad Dose-Response (0.1 nM - 10 µM) Start->Dose_Response Cytotoxicity 2. Determine Cytotoxicity (CC50) using MTT Assay Dose_Response->Cytotoxicity Functional_Assay 3. Determine Potency (IC50) using Calcium Influx Assay Dose_Response->Functional_Assay Analysis 4. Analyze Data: Compare CC50 and IC50 Cytotoxicity->Analysis Functional_Assay->Analysis Optimal_Concentration 5. Select Optimal Concentration Range (IC50 < Conc < CC50) Analysis->Optimal_Concentration Validation 6. Validate in Downstream Assays Optimal_Concentration->Validation End End: Optimized Concentration Validation->End

Caption: A stepwise workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting Decision Tree for Lack of this compound Activity

Troubleshooting_Decision_Tree decision decision solution solution Start No observable effect of this compound Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_TRPM8 Does the cell line express TRPM8? Check_Conc->Check_TRPM8 Yes Increase_Conc Solution: Test higher concentrations Check_Conc->Increase_Conc No Check_Assay Is the assay working correctly? Check_TRPM8->Check_Assay Yes Verify_TRPM8 Solution: Verify TRPM8 expression (qPCR, Western Blot) Check_TRPM8->Verify_TRPM8 No Check_Compound Is the compound stable and soluble? Check_Assay->Check_Compound Yes Optimize_Assay Solution: Check controls and optimize assay parameters Check_Assay->Optimize_Assay No Fresh_Compound Solution: Prepare fresh dilutions and check for precipitation Check_Compound->Fresh_Compound No Consider_Other Consider other factors: - Incubation time - Agonist concentration Check_Compound->Consider_Other Yes

Caption: A decision tree to troubleshoot the lack of an inhibitory effect of this compound in cell-based assays.

References

Off-target effects of RQ-00203078 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RQ-00203078

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] It was developed for its ability to block the sensation of cold, making it a potential analgesic.[1]

Q2: What are the known off-target effects of this compound?

This compound is characterized by its high selectivity for TRPM8.[2][4] Studies have shown that it has significantly lower inhibitory action against other related TRP channels, such as TRPV1, TRPA1, and TRPV4.[2][4]

Q3: Could this compound have unintended effects on cell migration and invasion?

Yes, in certain contexts. Research has demonstrated that this compound can inhibit the migration and invasion of oral squamous carcinoma cell lines (HSC3 and HSC4).[2][4] While this is a therapeutically relevant effect in cancer research, it could be considered an off-target effect if the experimental goal is unrelated to cell motility.

Q4: My cells are showing unexpected changes in calcium signaling. Could this be an off-target effect of this compound?

While this compound is highly selective, it's important to consider the cellular context. The primary mechanism of this compound involves the inhibition of TRPM8, a calcium-permeable ion channel. Therefore, alterations in calcium signaling are an expected on-target effect in cells expressing TRPM8. If your cells are not expected to express TRPM8, or the observed calcium signaling changes are inconsistent with TRPM8 inhibition, further investigation into potential off-target effects on other ion channels or signaling pathways may be warranted.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell migration or invasion. This compound has been shown to inhibit migration and invasion in certain cancer cell lines.[2][4]1. Confirm TRPM8 expression in your cell line. 2. Consider if the observed effect is a consequence of TRPM8 inhibition in your specific cellular context. 3. If the effect is undesirable, consider using a different TRPM8 antagonist with a different chemical scaffold or a genetic approach to modulate TRPM8.
Minimal or no effect of this compound in an in vivo model. The compound has demonstrated dose-dependent in vivo activity in rats.[2][5] Poor bioavailability or rapid metabolism could be a factor in other models.1. Verify the formulation and administration route. This compound is orally active.[2][4][5] 2. Conduct pharmacokinetic studies to determine the compound's exposure in your model system.
Observed effects at much higher concentrations than the reported IC50. While highly selective, at supra-physiological concentrations, the risk of off-target activity increases.1. Perform a dose-response curve to confirm the potency in your system. 2. Use the lowest effective concentration to minimize the potential for off-target effects. 3. Refer to the selectivity data to consider which other targets might be engaged at higher concentrations.

Data on Selectivity

The following table summarizes the inhibitory activity of this compound against various TRP channels, highlighting its selectivity for TRPM8.

Target IC50 (nM) Selectivity vs. TRPM8 (human)
Human TRPM8 8.3[2]-
Rat TRPM8 5.3[2]-
TRPV1 >10,000>1200-fold
TRPA1 >10,000>1200-fold
TRPV4 >10,000>1200-fold

Data compiled from publicly available sources.[2][4]

Experimental Protocols

Protocol for Assessing Off-Target Effects via a Counter-Screening Panel

This protocol outlines a general method for evaluating the selectivity of this compound against a panel of related ion channels.

  • Cell Line Preparation : Culture cell lines stably expressing the target of interest (e.g., TRPV1, TRPA1, TRPV4).

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Assay Plate Preparation : Seed the cells into a multi-well assay plate and allow them to adhere overnight.

  • Calcium Imaging Assay :

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Acquire a baseline fluorescence reading.

    • Add the diluted this compound to the wells and incubate for a specified period.

    • Add a known agonist for the respective ion channel (e.g., capsaicin (B1668287) for TRPV1, AITC for TRPA1, GSK1016790A for TRPV4).

    • Measure the change in fluorescence, which corresponds to calcium influx.

  • Data Analysis :

    • Calculate the percent inhibition of the agonist-induced response by this compound at each concentration.

    • Determine the IC50 value for each off-target channel.

    • Compare the IC50 values to that of the primary target (TRPM8) to determine the selectivity ratio.

Visualizations

G cluster_membrane Cell Membrane TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx TRPV1 TRPV1 Off_Target_Response Potential Off-Target Cellular Response TRPV1->Off_Target_Response TRPA1 TRPA1 TRPA1->Off_Target_Response TRPV4 TRPV4 TRPV4->Off_Target_Response RQ00203078 This compound RQ00203078->TRPM8 Inhibits (High Potency) RQ00203078->TRPV1 Very Low Potency RQ00203078->TRPA1 Very Low Potency RQ00203078->TRPV4 Very Low Potency Cold_Menthol Cold / Menthol Cold_Menthol->TRPM8 Activates Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_influx->Cellular_Response G start Start prepare_cells Prepare Cell Lines (Expressing Target & Off-Targets) start->prepare_cells prepare_compound Prepare this compound Serial Dilutions start->prepare_compound assay Perform Calcium Imaging Assay prepare_cells->assay prepare_compound->assay analyze Analyze Data (Calculate IC50) assay->analyze compare Compare On-Target vs. Off-Target Potency analyze->compare selective High Selectivity Confirmed compare->selective High IC50 Ratio not_selective Potential Off-Target Effects Identified compare->not_selective Low IC50 Ratio

References

Interpreting unexpected results with RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RQ-00203078, a potent and selective TRPM8 antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Q1: I am not observing the expected inhibitory effect of this compound on TRPM8 activation. 1. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize TRPM8. 2. Compound degradation: Improper storage may have led to the degradation of the compound. 3. Cellular health: The cells may not be expressing functional TRPM8 channels or may be unhealthy.1. Optimize concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 2. Ensure proper storage: Store this compound as a powder at +4°C for short-term storage or in solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 3. Verify TRPM8 expression and cell viability: Confirm TRPM8 expression in your cell line using RT-PCR or western blotting. Ensure cells are healthy and within a suitable passage number.
Q2: I am observing a decrease in cell proliferation after treatment with this compound, which is unexpected for a TRPM8 antagonist. 1. Cell-type specific effects: The role of TRPM8 in cell proliferation can be cell-type dependent. In some cancer cell lines, TRPM8 activity has been linked to increased proliferation, while in others, it has not. 2. Off-target effects at high concentrations: At very high concentrations, this compound may have off-target effects.1. Consult the literature: Review studies on the role of TRPM8 in your specific cell line or a similar one. The effect of TRPM8 antagonism on proliferation may not always be predictable. 2. Use the lowest effective concentration: Use the lowest concentration of this compound that effectively antagonizes TRPM8 to minimize the risk of off-target effects.
Q3: My in vivo study subjects are exhibiting unexpected changes in body temperature after administration of this compound. 1. Thermoregulatory effects of TRPM8 antagonism: TRPM8 is a key sensor for cold temperatures and is involved in thermoregulation. Antagonism of TRPM8 can lead to a decrease in core body temperature (hypothermia). 2. Paradoxical heat sensation: Clinical trials of other TRPM8 antagonists have reported subjects experiencing a sensation of heat, which is a known potential side effect of this class of compounds.1. Monitor body temperature: Closely monitor the core body temperature of your study subjects. 2. Consider the therapeutic window: The dose required for the desired therapeutic effect may be close to the dose that causes thermoregulatory side effects. Careful dose selection and monitoring are crucial.
Q4: The inhibitory effect of this compound on cell migration/invasion is less than expected. 1. Basal TRPM8 activity: The level of constitutive (basal) TRPM8 activity in your cells may be low. The inhibitory effect of this compound will be more pronounced if TRPM8 is activated by an agonist like menthol. 2. Assay conditions: The conditions of your migration/invasion assay may not be optimal for observing a TRPM8-dependent effect.1. Use a TRPM8 agonist: Include a positive control where you stimulate the cells with a TRPM8 agonist (e.g., menthol) to confirm that this compound can block agonist-induced migration/invasion. 2. Optimize assay parameters: Ensure that the duration of the assay and the chemoattractant used are appropriate for your cell line.

Frequently Asked Questions (FAQs)

What is this compound? this compound is a highly selective and potent orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2]

What is the mechanism of action of this compound? this compound acts by blocking the TRPM8 ion channel, thereby preventing the influx of cations (such as Ca2+) that is normally triggered by cold temperatures or TRPM8 agonists like menthol.[1]

What are the recommended solvents and storage conditions for this compound? this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound in aliquots at -20°C or -80°C.

Is this compound selective for TRPM8? Yes, this compound is highly selective for TRPM8 over other TRP channels such as TRPV1, TRPA1, and TRPV4.[1]

Quantitative Data Summary

Parameter Species Value Reference
IC50 Rat TRPM85.3 nM[1]
IC50 Human TRPM88.3 nM[1]
ED50 Rat (Icilin-induced wet-dog shakes model)0.65 mg/kg (oral)[1]

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol is adapted from Okamoto et al., 2012 and is a general guideline for assessing the inhibitory effect of this compound on TRPM8-mediated calcium influx.

1. Cell Culture:

  • Culture cells (e.g., HSC3 or HSC4 oral squamous carcinoma cell lines) in the recommended medium until they reach 70-80% confluency.

  • Seed the cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Wash the cells with the salt solution and then incubate them with the dye-loading buffer at 37°C for 30-60 minutes in the dark.

3. Imaging:

  • After incubation, wash the cells to remove the excess dye.

  • Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with the physiological salt solution.

4. Compound Application:

  • Obtain a baseline fluorescence reading.

  • Apply the TRPM8 agonist (e.g., menthol) to the cells and record the change in fluorescence, which indicates an increase in intracellular calcium.

  • After a washout period, pre-incubate the cells with this compound for a designated period.

  • Re-apply the TRPM8 agonist in the continued presence of this compound and record the fluorescence change. A reduced or absent response indicates inhibition of TRPM8.

5. Data Analysis:

  • Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (ΔF/F0).

  • Compare the agonist-induced calcium response in the presence and absence of this compound to quantify the inhibitory effect.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Downstream Downstream Cellular Responses (e.g., Sensation, Gene Expression, Cell Migration) Ca_influx->Downstream Triggers

Caption: TRPM8 channel activation and inhibition pathway.

Experimental_Workflow start Start: Hypothesis (this compound inhibits a TRPM8-mediated process) cell_culture 1. Cell Culture (TRPM8-expressing cells) start->cell_culture treatment 2. Treatment Groups - Vehicle Control - Agonist (e.g., Menthol) - this compound - Agonist + this compound cell_culture->treatment assay 3. Functional Assay (e.g., Calcium Imaging, Migration Assay) treatment->assay data_acq 4. Data Acquisition assay->data_acq analysis 5. Data Analysis (Quantify inhibition) data_acq->analysis conclusion Conclusion: Confirm/reject hypothesis analysis->conclusion

Caption: General workflow for testing this compound in vitro.

References

Technical Support Center: RQ-00203078 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RQ-00203078. The focus is on ensuring optimal in vivo performance by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in vivo results with this compound are showing lower efficacy than expected. Is this due to poor bioavailability?

A1: Not necessarily. Published data indicates that this compound has excellent oral bioavailability, reportedly around 86% in rats.[1] If you are observing lower than expected efficacy, it is more likely due to other experimental factors. We recommend reviewing your formulation, dosage, and administration protocol.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: A common and effective vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Sonication is recommended to ensure the compound is fully dissolved. For studies requiring dosing over a longer period (e.g., more than two weeks), a formulation in corn oil may also be considered.[1]

Q3: How can I be sure that this compound is properly dissolved in the vehicle?

A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. After preparing your formulation, you should have a clear solution. If you observe any precipitation or cloudiness, this indicates a solubility issue which will negatively impact the bioavailability and consistency of your results. Ensure all components of the vehicle are thoroughly mixed and consider using sonication to aid dissolution.

Q4: Are there any known species differences in the pharmacokinetics of this compound?

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[4][5] TRPM8 is a cold-sensing receptor, and by blocking its activation, this compound can inhibit cellular responses to cold stimuli, such as intracellular calcium influx.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low in vivo efficacy Improper formulation or incomplete dissolution of this compound.Prepare the formulation as described in the recommended protocol. Ensure the final solution is clear and free of precipitates. Use sonication to aid dissolution.
Incorrect dosage for the animal model being used.Perform a dose-response study to determine the effective dose (ED50) in your specific model. The reported ED50 in a rat model of icilin-induced wet-dog shakes is 0.65 mg/kg.[5]
Inconsistent results between animals Inaccurate dosing due to poor formulation stability or administration technique.Ensure the formulation is homogenous before each administration. Use precise administration techniques (e.g., oral gavage) to ensure each animal receives the intended dose.
Variability in animal health or baseline physiological state.Use healthy animals from a reputable supplier. Allow for an acclimatization period before starting the experiment. Monitor animals for any signs of distress.
No observable effect The chosen in vivo model may not be sensitive to TRPM8 antagonism.Confirm that TRPM8 is expressed and functional in the target tissue of your model. Consider using a positive control (e.g., icilin-induced wet-dog shakes in rats) to validate your experimental setup.[5]

Pharmacokinetic Data

Parameter Value Species Dose Route Reference
Bioavailability 86%Rat3 mg/kgOral[1]
Cmax 2300 ng/mLRat3 mg/kgOral[1]
ED50 0.65 mg/kgRatN/AOral[5]

Experimental Protocols

Recommended In Vivo Formulation Protocol

This protocol is for the preparation of a 1 mg/mL solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume.

  • Vortex and sonicate until the this compound is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix thoroughly.

  • Add saline to bring the solution to the final desired volume (final concentration of 45%) and mix thoroughly.

  • The final solution should be clear and can be administered by oral gavage.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold_Stimulus Cold Stimulus / Menthol TRPM8 TRPM8 Channel Cold_Stimulus->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_Influx->Cellular_Response Triggers This compound This compound This compound->TRPM8 Blocks

Caption: Mechanism of action of this compound on the TRPM8 signaling pathway.

In_Vivo_Experimental_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Dosing Administer Vehicle or This compound Formulation->Dosing Animal_Acclimatization->Dosing Behavioral_Assay Perform Behavioral Assay (e.g., Cold Allodynia Test) Dosing->Behavioral_Assay Data_Collection Collect and Analyze Data Behavioral_Assay->Data_Collection End End Data_Collection->End

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Troubleshooting RQ-00203078 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RQ-00203078 in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cold temperatures. This compound blocks the activation of TRPM8 channels, thereby inhibiting the downstream signaling pathways associated with cold sensation and other TRPM8-mediated physiological processes.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound as a solid at +4°C or as a stock solution at -20°C for up to one year, or -80°C for up to two years.[2]

Q3: I am not observing any inhibitory effect of this compound on TRPM8 currents. What could be the issue?

There are several potential reasons for a lack of inhibitory effect. Please consider the following troubleshooting steps:

  • Compound Preparation and Application:

    • Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it into your external recording solution. Precipitation of the compound can occur if the final concentration of the vehicle is too high or if the external solution is not compatible. It is recommended to keep the final DMSO concentration below 0.1%.

    • Perfusion System: Verify that your perfusion system is functioning correctly and that the solution containing this compound is reaching the cell being recorded. Check for air bubbles or blockages in the perfusion lines.

    • Concentration: Confirm that you are using an appropriate concentration of this compound. The reported IC50 values are 5.3 nM for rat TRPM8 and 8.3 nM for human TRPM8.[2][3] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Experimental Conditions:

    • Agonist Activation: Ensure that the TRPM8 channels are being robustly activated by your chosen agonist (e.g., menthol (B31143), icilin, or cold temperature). If the baseline agonist-evoked current is small or unstable, it will be difficult to observe a clear inhibitory effect.

    • pH of Solutions: The activity of some TRPM8 agonists, like icilin, can be pH-sensitive.[4] Ensure that the pH of your external solutions is stable and within the optimal range for your experiment.

Q4: The inhibitory effect of this compound is inconsistent between experiments. What could be causing this variability?

Inconsistent results can be frustrating. Here are some factors to investigate:

  • Compound Stability: While stock solutions are stable when stored correctly, repeated freeze-thaw cycles should be avoided. Prepare single-use aliquots of your stock solution to maintain its potency.

  • Cell Health: The health and viability of the cells expressing TRPM8 are crucial for reproducible results. Ensure that your cells are healthy and that the recordings are performed on cells with good seal resistance and stable baseline currents.

  • Vehicle Effects: The vehicle solvent (e.g., DMSO) can sometimes have effects on its own, especially at higher concentrations. Perform a vehicle control experiment by applying the external solution with the same concentration of the vehicle used for this compound to ensure it does not affect the TRPM8 currents.

Q5: I am observing artifacts in my recordings after applying this compound. How can I troubleshoot this?

Recording artifacts can arise from several sources. Consider the following:

  • Solution Exchange: Rapid changes in the solution around the patched cell can cause mechanical artifacts. Ensure a smooth and stable flow rate in your perfusion system.

  • Compound Precipitation: If this compound precipitates out of solution, it can clog the perfusion system or cause electrical artifacts. Visually inspect your solutions for any signs of precipitation.

  • Electrical Noise: Rule out sources of electrical noise in your patch-clamp setup. Check your grounding and ensure that all equipment is properly shielded.

Data Summary

ParameterValueSpeciesReference
IC50 5.3 nMRat[2][3]
IC50 8.3 nMHuman[2][3]
Solubility up to 100 mM-
in DMSO
up to 100 mM
in Ethanol
Storage (Solid) +4°C-
Storage (Solution) -20°C (1 year)-[2]
-80°C (2 years)[2]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Testing this compound on TRPM8

This protocol describes a general procedure for testing the inhibitory effect of this compound on menthol-activated TRPM8 currents in a heterologous expression system (e.g., HEK293 cells stably expressing TRPM8).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human or rat TRPM8 under standard conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
  • Agonist Stock Solution: Prepare a 1 M stock solution of menthol in ethanol.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.
  • Hold the cell at a membrane potential of -60 mV.
  • Obtain a stable baseline current by perfusing the cell with the external solution.
  • Activate TRPM8 channels by applying a solution containing the desired concentration of menthol (e.g., 100 µM).
  • Once a stable agonist-evoked current is achieved, co-apply the menthol solution with the desired concentration of this compound.
  • To determine the extent of inhibition, compare the current amplitude in the presence of this compound to the control current with menthol alone.
  • Wash out this compound by perfusing with the menthol-containing solution to observe any recovery of the current.

Visualizations

Signaling Pathway

TRPM8_Signaling cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization Menthol Menthol / Cold Menthol->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Signaling Downstream Signaling (e.g., Sensation of Cold) Ca_influx->Signaling Depolarization->Signaling

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition by this compound.

Experimental Workflow

PatchClamp_Workflow start Start prep_cells Prepare TRPM8- expressing cells start->prep_cells setup_rig Set up patch-clamp rig and perfusion system prep_cells->setup_rig obtain_patch Obtain whole-cell configuration setup_rig->obtain_patch baseline Record stable baseline current obtain_patch->baseline activate Apply TRPM8 agonist (e.g., Menthol) baseline->activate apply_antagonist Apply this compound + Agonist activate->apply_antagonist washout Washout with Agonist solution apply_antagonist->washout analyze Analyze data washout->analyze end End analyze->end

Caption: Standard experimental workflow for patch-clamp analysis of this compound.

Troubleshooting Logic

Troubleshooting_Logic issue Issue: No/inconsistent inhibition by this compound check_compound Check Compound Prep & Application issue->check_compound check_agonist Check Agonist Activation issue->check_agonist check_cell_health Check Cell Health issue->check_cell_health check_perfusion Check Perfusion System issue->check_perfusion solution_compound Verify solubility and concentration. Perform vehicle control. check_compound->solution_compound solution_agonist Ensure robust and stable TRPM8 currents. check_agonist->solution_agonist solution_cell_health Use healthy cells with good seal resistance. check_cell_health->solution_cell_health solution_perfusion Check for leaks, bubbles, and correct flow rate. check_perfusion->solution_perfusion

Caption: Troubleshooting decision tree for issues with this compound in patch-clamp experiments.

References

Technical Support Center: Stability of RQ-00203078 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the TRPM8 antagonist, RQ-00203078, in various experimental buffers. Due to the limited publicly available stability data for this compound in common biological buffers, this guide focuses on providing the necessary information and protocols to assess its stability in your specific experimental setup.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the known solubility of this compound?

A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations up to 100 mM.[1] It is poorly soluble in aqueous solutions.

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer (e.g., PBS, TRIS, RIPA). What should I do?

A2: This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining solubility. High concentrations of organic solvents can be toxic to cells and may affect experimental outcomes.

  • Use a Surfactant or Co-solvent: Consider using a biocompatible surfactant such as Tween-80 or a co-solvent like polyethylene (B3416737) glycol (PEG). A previously reported formulation for in vivo studies used 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the stability of this compound at different pH values relevant to your experiment.

  • Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use to minimize the chance of precipitation over time.

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: You will need to perform a stability study. A general workflow for this is provided in the "Experimental Protocols" section below. The stability should be assessed by monitoring the concentration of the parent compound over time using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Are there any known degradation pathways for this compound?

A4: Currently, there is no publicly available information on the specific degradation pathways of this compound. Stability studies will help to identify potential degradation products.

Data on this compound Solubility

SolventReported Solubility
DMSOSoluble to 100 mM[1]
EthanolSoluble to 100 mM[1]
In Vivo FormulationA clear solution of ≥ 2.5 mg/mL has been achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Buffer

This protocol outlines a general method to determine the stability of this compound in a buffer of interest over a time course relevant to your experiment.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Experimental buffer of interest (e.g., PBS, TRIS, cell culture media)

  • HPLC or LC-MS system

  • Analytical column suitable for small molecule analysis (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into your experimental buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC/LC-MS or quench the reaction (e.g., by adding a high concentration of organic solvent like acetonitrile) and store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., room temperature, 37°C).

  • Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution. Quench the reaction and store the samples at -80°C.

  • Sample Analysis: Analyze all samples (T0 and time-course samples) by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T0 concentration versus time. This will provide a stability profile of the compound in your buffer under the tested conditions.

Visualizations

G cluster_workflow Experimental Workflow: Assessing Compound Stability prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_work Prepare Working Solution in Experimental Buffer prep_stock->prep_work t0_sample Collect Time Zero (T0) Sample prep_work->t0_sample incubation Incubate at Experimental Temperature prep_work->incubation analysis Analyze Samples (HPLC/LC-MS) t0_sample->analysis time_points Collect Samples at Various Time Points incubation->time_points time_points->analysis data_analysis Analyze Data and Determine Stability Profile analysis->data_analysis G cluster_pathway Simplified TRPM8 Signaling Pathway and Inhibition by this compound TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Stimuli Cold Stimuli / Menthol Stimuli->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Downstream Downstream Signaling (e.g., Sensation of Cold) Ca_influx->Downstream

References

How to prevent degradation of RQ-00203078 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of RQ-00203078 in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][3] One supplier suggests storage at +4°C, but for long-term storage, -20°C is more commonly recommended.[1][4]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3] One vendor suggests that a DMSO solution can be stored for up to two weeks at 4°C or for six months at -80°C.[5]

Q4: How often should I prepare working solutions of this compound?

A4: For in vivo experiments and cell-based assays, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its potency and minimize degradation.[3]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation or phase separation in your solution, you can gently heat the solution and/or use sonication to aid in redissolving the compound.[3] Ensure the compound is fully dissolved before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh working solutions for each experiment.[3] - Ensure proper storage of stock solutions at -80°C or -20°C.[3] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3]
Precipitate formation in solution Poor solubility or temperature fluctuations.- Use gentle heating and/or sonication to redissolve the compound.[3] - Ensure the solvent is of high purity. - For in vivo formulations, add solvents sequentially and ensure the compound is fully dissolved before adding the next solvent.[3]
Reduced potency of the compound Improper storage or use of old solutions.- Always use solutions within the recommended storage period.[3][5] - Verify the storage temperature of your freezer.

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Reference
DMSOSoluble to 100 mM[1]
≥18.85 mg/mL[2]
50 mg/mL (90.11 mM)[3]
EthanolSoluble to 100 mM[1]
≥27.25 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.51 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.51 mM)

Table 2: Storage Recommendations for this compound

Form Storage Temperature Duration Reference
Solid Powder+4°CShort-term[1][4]
-20°CUp to 3 years[2][3]
Stock Solution in DMSO4°CUp to 2 weeks[5]
-20°CUp to 1 year[3]
-80°CUp to 2 years
-80°C6 months[5]

Experimental Protocols & Workflows

Preparation of a Stock Solution in DMSO

A common procedure for preparing a stock solution of this compound involves dissolving the solid compound in high-purity DMSO to a desired concentration, for example, 10 mM.

G cluster_start Preparation cluster_steps Procedure cluster_storage Storage start Start weigh Weigh solid This compound start->weigh add_dmso Add appropriate volume of high-purity DMSO weigh->add_dmso vortex Vortex or sonicate until fully dissolved add_dmso->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Logical Flow for Preventing Degradation

To minimize the degradation of this compound in solution, a systematic approach to preparation, storage, and use is crucial.

G cluster_prep Solution Preparation cluster_store Solution Storage cluster_use Experimental Use prep Use High-Purity Solvent (e.g., DMSO, Ethanol) dissolve Ensure Complete Dissolution (Sonication/Gentle Heat if needed) prep->dissolve storage Store Stock Solutions at -80°C (up to 2 years) or -20°C (up to 1 year) dissolve->storage For Stock Solutions fresh Prepare Working Solutions Fresh for Each Experiment dissolve->fresh For Working Solutions aliquot Aliquot to Avoid Repeated Freeze-Thaw Cycles storage->aliquot aliquot->fresh Use one aliquot per experiment use_immediately Use Immediately After Preparation fresh->use_immediately

Caption: Decision-making process for handling this compound solutions.

References

Addressing variability in RQ-00203078 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Variability in RQ-00203078 Experimental Outcomes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a novel, potent, and selective inhibitor of the PI3K/Akt signaling pathway. Our goal is to help you achieve consistent and reproducible experimental results.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Question 1: Why am I observing a significant discrepancy between the IC50 values of this compound in my biochemical and cell-based assays?

Answer: Discrepancies between biochemical and cell-based assay results are a common challenge in drug discovery.[1][2] Several factors can contribute to this variability:

  • ATP Concentration: Biochemical assays are often performed at low ATP concentrations that do not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors like this compound.[1]

  • Cellular Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[1]

  • Target Expression and Activity: The target kinase may not be expressed or may be inactive in the cell line being used.[1]

  • Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.[1]

  • Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor acting on other kinases.[3]

Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Step Expected Outcome
High intracellular ATP concentrationPerform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[1]The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[1]
Inhibitor is a substrate for efflux pumpsCo-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[1]An increase in the inhibitor's cellular potency will be observed.[1]
Low expression or activity of the target kinaseVerify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting.[1]If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[1]
Poor cell permeabilityAssess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability.[1]Modified compounds should exhibit improved cellular potency.[1]

Question 2: My Western blot results for downstream targets of the PI3K/Akt pathway are inconsistent after treatment with this compound. What could be the cause?

Answer: Inconsistent Western blot results can be frustrating. The issue could lie in the experimental protocol or the biological system itself.

  • Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target proteins, leading to a weaker signal for the phosphorylated form.

  • Antibody Specificity and Dilution: The primary antibody may not be specific enough, or the dilution may not be optimal.

  • Loading and Transfer Issues: Uneven protein loading or inefficient transfer of proteins to the membrane can cause variability.

  • Blocking and Washing: Inadequate blocking can lead to high background, while insufficient washing can result in non-specific bands.

Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Step Expected Outcome
Phosphatase activity during cell lysisAlways include phosphatase inhibitors in your lysis buffer.[4]Preservation of the phosphorylation status of your target proteins.
Suboptimal primary antibody performancePerform an antibody titration to find the optimal dilution. Ensure the antibody is validated for the specific application.[4]A clear band at the correct molecular weight with minimal background.
Uneven protein loadingPerform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify even loading.[5]Consistent band intensity for the loading control across all lanes.
Inefficient protein transferCheck transfer efficiency using Ponceau S staining of the membrane after transfer.[6]Visible protein bands across the entire molecular weight range on the membrane.
High background or non-specific bandsOptimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies) and increase the number and duration of washes.[7]Reduced background and clearer, more specific bands.

Question 3: I'm observing unexpected cellular phenotypes (e.g., increased proliferation) after treating cells with this compound, which is supposed to be an inhibitor. What is happening?

Answer: An unexpected or paradoxical cellular phenotype is a strong indicator of potential off-target effects or complex biological responses.[3]

  • Off-Target Kinase Inhibition: this compound might be inhibiting another kinase that has an opposing biological function.[3]

  • Inhibition of a Negative Feedback Loop: The PI3K/Akt pathway is known to be involved in negative feedback loops. Inhibiting a component of this pathway could inadvertently activate another signaling cascade.

  • Polypharmacology: The inhibitor might be engaging multiple targets, some of which could contribute to the unexpected phenotype. This is not always detrimental and can sometimes be beneficial.[3]

Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Step Expected Outcome
Off-target kinase inhibitionUse a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to validate the phenotype.[3]If the phenotype is consistent with the genetic knockdown, it is more likely an on-target effect.
Perform a kinome-wide selectivity screen to identify potential off-targets.[1][3]Identification of other kinases that are inhibited by this compound.
Activation of a compensatory signaling pathwayAnalyze the phosphorylation status of key downstream effectors of related signaling pathways (e.g., MAPK/ERK) using phosphoproteomics or Western blotting.[1]Identification of unexpectedly activated pathways that can explain the observed phenotype.[1]
Effect is due to chemical properties, not target inhibitionSynthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.[1]The inactive analog should not produce the same phenotype, confirming that the effect is target-dependent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: Most kinase inhibitors are soluble in organic solvents like DMSO.[8] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and storing it in small aliquots at -80°C to minimize freeze-thaw cycles.[8]

Q2: How can I determine the optimal concentration of this compound to use in my cell-based assays?

A2: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[8] We recommend starting with a broad range of concentrations and narrowing it down to determine the IC50 value.

Q3: What are the best practices for ensuring reproducibility in my experiments with this compound?

A3: To ensure reproducibility, it is important to standardize your experimental protocols. This includes using consistent cell passage numbers, seeding densities, and inhibitor preparation methods.[9] Additionally, using primary cells pooled from multiple donors can help to average out individual variations.[3]

Q4: Can off-target effects of this compound be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[3] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[3]

Experimental Protocols

1. Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Protocol for Western Blot Analysis of Akt Phosphorylation

  • Cell Treatment and Lysis: Plate cells and treat with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel.[5] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[5][7]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using an ECL substrate.

  • Stripping and Reprobing: To analyze total Akt as a loading control, the membrane can be stripped and reprobed with a primary antibody against total Akt.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth RQ00203078 This compound RQ00203078->PI3K inhibits

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound on PI3K.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis with Inhibitors Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: A typical experimental workflow for Western blot analysis.

References

Technical Support Center: Validating the Specificity of RQ-00203078 in a New Model System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the TRPM8 antagonist, RQ-00203078, in novel model systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cold temperatures. This compound exerts its effects by blocking the activity of the TRPM8 channel, thereby inhibiting the downstream signaling pathways activated by cold stimuli or TRPM8 agonists like menthol (B31143) and icilin.[1][3]

Q2: How selective is this compound for TRPM8?

This compound exhibits high selectivity for TRPM8 over other members of the TRP channel family. Studies have shown that it has IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively.[1][6][2] Importantly, it shows minimal inhibitory action against other TRP channels such as TRPV1, TRPA1, TRPV4, and TRPM2, with a selectivity of over 350-fold for TRPM8.[6][2]

Q3: Why is it crucial to validate the specificity of this compound in a new model system?

While this compound is known to be highly selective, the unique biological context of a new model system (e.g., a different cell line, tissue type, or organism) can potentially influence its activity and specificity. Factors such as differential expression of off-target proteins, variations in metabolic enzymes, or distinct signaling pathway networks can lead to unexpected effects. Validating specificity ensures that the observed biological effects are indeed due to the inhibition of TRPM8 and not off-target interactions.

Troubleshooting Guide

This section addresses common challenges encountered when validating the specificity of this compound in a new model system.

Issue 1: The observed potency (IC50) of this compound in my cell-based assay is significantly different from the published biochemical values.

  • Possible Cause 1: Cell permeability and efflux. The compound may have poor penetration into the specific cells of your model system or may be actively removed by efflux pumps.

    • Troubleshooting Strategy:

      • Perform a time-course experiment to assess the optimal incubation time.

      • Use permeability assays (e.g., PAMPA) to evaluate the compound's ability to cross cell membranes.

      • Consider co-incubation with known efflux pump inhibitors to see if potency is restored.

  • Possible Cause 2: Compound stability. this compound may be unstable in your specific cell culture medium or metabolized by the cells.

    • Troubleshooting Strategy:

      • Assess the stability of this compound in your culture medium over the duration of the experiment using methods like HPLC.

      • If instability is detected, consider using a more stable analog if available or shortening the experimental timeframe.

  • Possible Cause 3: High protein binding. The compound may bind to proteins in the serum of your culture medium, reducing its free concentration available to interact with the target.

    • Troubleshooting Strategy:

      • Perform the assay in a serum-free or low-serum medium for a short duration.

      • Calculate the free concentration of the compound based on its protein binding affinity.

Issue 2: I'm observing a biological effect of this compound, but I'm not sure if it's a direct result of TRPM8 inhibition.

  • Possible Cause: Off-target effects. Despite its high selectivity, at higher concentrations, this compound might interact with other proteins in your model system.[2][3]

    • Troubleshooting Strategy:

      • Employ a negative control analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.

      • Genetic knockdown/knockout of TRPM8: The most definitive way to confirm on-target activity is to test this compound in a model system where TRPM8 has been genetically silenced (e.g., using siRNA or CRISPR/Cas9). The compound's effect should be significantly diminished or absent in the TRPM8-deficient system.[7]

Issue 3: The vehicle control (e.g., DMSO) is causing a noticeable effect in my experiment.

  • Possible Cause: High solvent concentration. The concentration of the vehicle (e.g., DMSO) used to dissolve this compound may be toxic or have its own biological effects.

    • Troubleshooting Strategy:

      • Ensure the final concentration of DMSO is kept as low as possible, ideally below 0.1% and not exceeding 0.5%.

      • Include a "vehicle-only" control in all experiments to account for any effects of the solvent.

      • Test a range of DMSO concentrations to determine the no-effect level in your specific model system.

Experimental Protocols & Data Presentation

To rigorously validate the specificity of this compound, a combination of biochemical and cell-based assays is recommended.

Key Experiments for Specificity Validation
Experiment Purpose Methodology Outline
In Vitro TRPM8 Activity Assay To confirm the direct inhibitory effect of this compound on TRPM8 activity in a cell-free system.Principle: Measure the inhibition of ion flux through TRPM8 channels in isolated membranes or using purified protein. Protocol: 1. Prepare membrane fractions from cells overexpressing TRPM8. 2. Load membranes with a calcium-sensitive dye. 3. Pre-incubate with varying concentrations of this compound. 4. Stimulate TRPM8 with a known agonist (e.g., menthol or icilin). 5. Measure the change in fluorescence to determine the level of inhibition.
Cell-Based TRPM8 Functional Assay To determine the potency of this compound in a cellular context.Principle: Measure the inhibition of TRPM8-mediated calcium influx in intact cells. Protocol: 1. Culture cells endogenously expressing or overexpressing TRPM8. 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). 3. Treat cells with a dose-response range of this compound. 4. Activate TRPM8 with an agonist. 5. Record intracellular calcium levels using a fluorescence plate reader or microscope.
Off-Target Panel Screening To assess the selectivity of this compound against a broad range of other proteins.Principle: Screen this compound against a panel of purified kinases, GPCRs, ion channels, and other common off-target proteins. Protocol: This is typically performed as a service by specialized contract research organizations (CROs). Provide a sample of this compound for screening at one or more concentrations against their predefined panel.
TRPM8 Knockdown/Knockout Validation To definitively link the observed phenotype to TRPM8 inhibition.Principle: Compare the effect of this compound in wild-type cells versus cells where TRPM8 expression is ablated. Protocol: 1. Design and validate siRNA or CRISPR guide RNAs targeting TRPM8. 2. Transfect cells to knockdown or knockout TRPM8 expression. 3. Confirm target protein depletion by Western blot or qPCR. 4. Treat both wild-type and TRPM8-deficient cells with this compound and assess the biological endpoint of interest.
Data Presentation: Example Tables

Table 1: Potency of this compound in Different Assay Formats

Assay TypeModel SystemAgonist UsedIC50 (nM)
Biochemical (Membrane)HEK293 cells overexpressing human TRPM8Menthol (10 µM)8.5 ± 1.2
Cell-Based (Calcium Flux)Primary dorsal root ganglion neuronsIcilin (1 µM)15.2 ± 3.5
Your New Model SystemSpecify cell line/tissueSpecify agonist and concentrationYour Data

Table 2: Selectivity Profile of this compound

Target% Inhibition at 1 µM
TRPM8 98.2
TRPV12.1
TRPA15.6
TRPV4< 1
Kinase Panel (Top 5 off-targets)Your Data
GPCR Panel (Top 5 off-targets)Your Data

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and the underlying signaling pathway for validating the specificity of this compound.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_specificity Specificity Confirmation cluster_conclusion Conclusion biochem_assay In Vitro TRPM8 Assay (Membrane/Purified Protein) potency Determine IC50 biochem_assay->potency on_target Confirm On-Target Effect potency->on_target cell_assay Cell-Based TRPM8 Functional Assay phenotype Observe Phenotype cell_assay->phenotype knockdown TRPM8 Knockdown/ Knockout phenotype->knockdown negative_control Inactive Analog Control phenotype->negative_control off_target Off-Target Panel Screening off_target->on_target knockdown->on_target negative_control->on_target signaling_pathway cluster_stimulus Stimulus cluster_channel Ion Channel cluster_inhibitor Inhibitor cluster_response Cellular Response cold Cold Stimulus / Agonist trpm8 TRPM8 Channel cold->trpm8 activates calcium Ca2+ Influx trpm8->calcium mediates rq00203078 This compound rq00203078->trpm8 inhibits downstream Downstream Signaling calcium->downstream phenotypic_effect Phenotypic Effect downstream->phenotypic_effect troubleshooting_logic cluster_potency Potency Issue cluster_specificity Specificity Issue cluster_vehicle Control Issue start Unexpected Result with this compound check_perm Check Permeability & Stability start->check_perm IC50 Mismatch use_controls Use Orthogonal Inhibitor & Inactive Analog start->use_controls Uncertain Phenotype check_dmso Check Vehicle Concentration start->check_dmso Vehicle Effect genetic_validation Perform TRPM8 Knockdown/Knockout use_controls->genetic_validation

References

Validation & Comparative

A Comparative Analysis of the Potency of TRPM8 Antagonists: RQ-00203078 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the novel TRPM8 antagonist, RQ-00203078, with other well-characterized antagonists targeting the transient receptor potential melastatin 8 (TRPM8) channel. The TRPM8 ion channel, a key sensor for cold temperatures and a mediator of cold-induced pain, is a significant target for the development of new analgesics. This document synthesizes available experimental data to facilitate informed decisions in research and drug development endeavors centered on TRPM8 modulation.

Quantitative Potency Comparison of TRPM8 Antagonists

The following table summarizes the in vitro potency of this compound and other selected TRPM8 antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data presented is derived from studies utilizing human and rat TRPM8 channels, highlighting species-specific differences where observed.

Compound NameTarget SpeciesIC50 (nM)Reference(s)
This compound rat5.3[1][2][3][4]
human8.3[1][2][3][5]
PF-05105679 human103
AMTB rat~59 (pIC50 = 6.23)
BCTC human~447 (pIC50 = 6.35)

Experimental Methodologies

The accurate determination of antagonist potency is paramount for the comparative assessment of novel compounds. The following are detailed protocols for two primary in vitro assays widely used in the characterization of TRPM8 antagonists.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This high-throughput assay measures the inhibition of agonist-induced intracellular calcium influx in cells heterologously expressing TRPM8 channels.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment and incubated at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Preparation and Loading:

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared in a physiological buffer, often containing probenecid (B1678239) to prevent dye extrusion.

  • The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • The calcium indicator dye solution is then added to each well, and the plate is incubated in the dark at 37°C for approximately one hour to allow for dye loading into the cells.

3. Antagonist and Agonist Addition:

  • Following incubation, the dye solution is removed, and the cells are washed again with the physiological salt solution.

  • Serial dilutions of the test antagonists, including this compound and other comparators, are prepared in the assay buffer and added to the respective wells. The plate is incubated for a predetermined period to allow for antagonist binding.

  • The plate is then transferred to a fluorescence plate reader (e.g., FLIPR or a similar instrument). A baseline fluorescence reading is taken before the addition of a TRPM8 agonist.

  • A known TRPM8 agonist (e.g., menthol (B31143) or icilin) is added to all wells at a concentration that elicits a robust and reproducible increase in intracellular calcium (typically at its EC80 concentration).

4. Data Acquisition and Analysis:

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

  • The peak fluorescence response in the presence of the antagonist is compared to the response with the agonist alone (positive control) and buffer alone (negative control).

  • The percentage of inhibition for each antagonist concentration is calculated.

  • The IC50 value, the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through TRPM8 channels and offers a detailed assessment of antagonist-induced channel blockade.

1. Cell Preparation:

  • HEK293 cells expressing the target TRPM8 channel are plated on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

2. Recording Solutions:

  • Internal (Pipette) Solution: Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with CsOH.

  • External (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the establishment of the whole-cell configuration by applying gentle suction.

  • The cell is held at a holding potential of -60 mV.

4. TRPM8 Activation and Antagonist Application:

  • TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) via a perfusion system.

  • Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.

5. Data Acquisition and Analysis:

  • Inward currents are recorded using an appropriate amplifier and data acquisition software.

  • The peak inward current in the presence of the antagonist is compared to the control current (agonist alone).

  • The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.

Visualizing TRPM8 Signaling and Experimental Workflow

To further elucidate the context of TRPM8 antagonism, the following diagrams illustrate the general signaling pathway of TRPM8 activation and a typical workflow for screening potential antagonists.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neuronal_Activation Neuronal_Activation Depolarization->Neuronal_Activation Antagonist This compound (Antagonist) Antagonist->TRPM8

TRPM8 Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TRPM8 Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Ca²⁺ indicator dye Cell_Plating->Dye_Loading Add_Antagonist Add test compounds (e.g., this compound) Dye_Loading->Add_Antagonist Add_Agonist Add TRPM8 agonist (e.g., Menthol) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence change (Ca²⁺ influx) Add_Agonist->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Generate_Curve Generate dose-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC₅₀ value Generate_Curve->Determine_IC50

References

A Comparative Guide to TRPM8 Modulation: The Agonist Menthol versus the Antagonist RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key chemical modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: the well-known agonist menthol (B31143) and the potent antagonist RQ-00203078. While both compounds are pivotal tools in the study of TRPM8, they elicit opposing effects on channel activity. This document outlines their comparative pharmacology, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Introduction to TRPM8 and its Modulators

The TRPM8 channel is a non-selective cation channel primarily known as the principal detector of cold temperatures in the sensory nervous system.[1] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a significant target for therapeutic development.

Chemical modulation of TRPM8 is a cornerstone of its study. Menthol, a natural compound from mint, is the archetypal TRPM8 agonist, known for its characteristic cooling sensation. Conversely, this compound is a synthetic, highly potent, and selective TRPM8 antagonist developed for research and potential therapeutic applications.[2][3][4] Understanding the distinct properties of these molecules is crucial for designing and interpreting experiments in TRPM8 research.

Quantitative Comparison of Menthol and this compound

The functional characteristics of menthol and this compound have been quantified in various in vitro assays. The following table summarizes their potency, providing a direct comparison of their effects on human and rat TRPM8 channels.

ParameterMenthol (Agonist)This compound (Antagonist)SpeciesAssay TypeReference
Potency (EC50) 81 ± 17 µMN/AHumanCalcium Imaging[5][6]
107 ± 8 µMN/ARatCalcium Imaging[5][6]
101 ± 13 µMN/ACHO CellsCalcium Imaging[7]
196 ± 22 µMN/AXenopus OocytesTwo-Electrode Voltage Clamp[8]
Potency (IC50) N/A8.3 nMHumanCalcium Imaging[2][4][9]
N/A5.3 nMRatCalcium Imaging[2][4]

EC50 (Half-maximal effective concentration) for menthol indicates the concentration required to elicit 50% of the maximal channel activation. IC50 (Half-maximal inhibitory concentration) for this compound indicates the concentration required to inhibit 50% of the channel activity induced by an agonist (e.g., menthol or icilin).

Experimental Methodologies

The data presented above are primarily derived from two key experimental techniques: calcium imaging and patch-clamp electrophysiology. These methods allow for the functional assessment of TRPM8 channel activity in response to chemical modulators.

Calcium Imaging Assay

This high-throughput method is used to measure changes in intracellular calcium ([Ca²⁺]i) concentrations, which is a direct consequence of TRPM8 channel opening.

Objective: To determine the potency of TRPM8 agonists (EC50) or antagonists (IC50).

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the TRPM8 channel of interest (e.g., human or rat) are cultured in 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately one hour.[7] These dyes exhibit a change in fluorescence intensity upon binding to calcium.

  • Compound Application:

    • For Agonist (Menthol) EC50 Determination: Various concentrations of menthol are added to the wells, and the resulting increase in fluorescence is measured using a fluorescence plate reader (e.g., FlexStation).[7]

    • For Antagonist (this compound) IC50 Determination: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a TRPM8 agonist (e.g., menthol at its EC50). The inhibition of the agonist-induced fluorescence increase is quantified.

  • Data Analysis: The fluorescence data is normalized and plotted against the compound concentration. A dose-response curve is fitted to the data to calculate the EC50 or IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel activity by directly measuring the ionic currents flowing through the channels in the cell membrane.

Objective: To characterize the effects of modulators on TRPM8 channel currents and gating properties.

General Protocol:

  • Cell Preparation: HEK293 cells expressing TRPM8 are prepared on coverslips for recording.

  • Electrode Placement: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Measurement: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane are recorded.

  • Compound Application:

    • Agonist (Menthol) Application: Menthol is applied to the cell via the extracellular solution to evoke an inward current, characteristic of TRPM8 activation.

    • Antagonist (this compound) Application: The antagonist is applied prior to or concurrently with an agonist to measure the extent of current inhibition.

  • Data Analysis: The amplitude of the current is measured and can be used to generate dose-response curves to determine EC50 or IC50 values. This method also allows for the study of channel kinetics and voltage-dependence.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental and biological context of TRPM8 modulation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the TRPM8 signaling cascade.

G cluster_0 A HEK293 Cells B Transfection with TRPM8 Plasmid A->B C Cell Seeding in 96-well Plate B->C D Loading with Calcium-sensitive Dye C->D E Addition of Compounds (Menthol or this compound + Agonist) D->E F Fluorescence Measurement E->F G Data Analysis (Dose-Response Curve) F->G H EC50 / IC50 Determination G->H

Caption: Workflow for a Calcium Imaging Assay.

G cluster_0 Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates RQ00203078 This compound RQ00203078->TRPM8 Inhibits Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signaling Downstream Signaling Cascades Action_Potential->Signaling Sensation Sensation of Cold Signaling->Sensation

Caption: TRPM8 Agonist and Antagonist Signaling.

Conclusion

Menthol and this compound represent two sides of TRPM8 modulation. Menthol serves as a reliable agonist for activating the channel, while this compound is a powerful tool for its inhibition, exhibiting high potency and selectivity. The choice between these compounds is dictated by the experimental objective, whether it is to probe the consequences of channel activation or to investigate the effects of its blockade. The experimental protocols described herein provide a foundation for the quantitative assessment of these and other TRPM8 modulators, facilitating further discoveries in this important area of sensory biology and pharmacology.

References

Unveiling the Selectivity of RQ-00203078: A Comparative Analysis of Cross-reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity profile of the potent TRPM8 antagonist, RQ-00203078, reveals a high degree of selectivity against other major ion channel families. This guide provides a comparative analysis of this compound's interaction with other ion channels, supported by available data and detailed experimental methodologies, offering valuable insights for researchers in pain, inflammation, and oncology.

This compound has emerged as a highly potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target for various pathological conditions.[1] A critical aspect of its preclinical evaluation is its selectivity profile, as off-target effects on other ion channels can lead to undesirable side effects. This report synthesizes the available data on the cross-reactivity of this compound and compares it with other known TRPM8 antagonists.

High Selectivity Against Related TRP Channels

This compound demonstrates a strong preference for the TRPM8 channel. It exhibits potent inhibitory activity with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively.[2] Notably, its activity against other members of the TRP vanilloid (TRPV) and TRP ankyrin (TRPA) families is significantly lower. The compound shows little to no inhibitory action against TRPV1 and TRPA1 and has an IC50 value of 10 μM for TRPV4, indicating a selectivity of over 1000-fold for TRPM8 compared to TRPV4.[2]

Comparative Selectivity Profile of TRPM8 Antagonists

To provide a broader context, the selectivity of this compound is compared with other notable TRPM8 antagonists, PF-05105679 and AMG 333. While comprehensive public data on the cross-reactivity of this compound against a wide panel of ion channels such as voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels is limited, the available information on related compounds suggests a generally high degree of selectivity for the TRPM8 channel among this class of antagonists.

PF-05105679, another selective TRPM8 blocker, has an IC50 of 103 nM and has been shown to have a greater than 100-fold selectivity for TRPM8 over a panel of other receptors and ion channels, including TRPV1 and TRPA1.[3][4] Similarly, AMG 333 is a potent TRPM8 antagonist with IC50 values of 13 nM and 20 nM for human and rat TRPM8, respectively, and displays high selectivity over other TRP channels like TRPV1, TRPV3, TRPV4, and TRPA1, with IC50 values for these channels being greater than 20 μM.

CompoundTargetIC50 (nM)Cross-reactivityReference
This compound rat TRPM85.3>1000-fold vs TRPV4[2]
human TRPM88.3
TRPV410,000[2]
PF-05105679 TRPM8103>100-fold vs TRPV1, TRPA1[3][4]
AMG 333 human TRPM813>1500-fold vs TRPV1/V3/V4/A1
rat TRPM820
TRPV1, TRPV3, TRPV4, TRPA1>20,000

Table 1: Comparative in vitro potency and selectivity of TRPM8 antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected TRPM8 antagonists against their primary target and key off-targets.

Experimental Methodologies for Assessing Ion Channel Cross-Reactivity

The determination of ion channel selectivity is a critical step in drug development and is typically assessed using a combination of in vitro techniques. The two primary methods employed are electrophysiology and fluorescence-based assays.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is considered the gold standard for characterizing the interaction of a compound with ion channels. This technique allows for the direct measurement of ion flow through a channel in response to specific stimuli, providing detailed information on the potency and mechanism of action of a test compound.

Typical Automated Patch-Clamp Protocol for TRPM8 Antagonist Screening:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Cells are harvested and suspended in an extracellular solution. The intracellular solution is loaded into the automated patch-clamp system.

  • Compound Application: A baseline recording of TRPM8 channel activity is established, typically activated by a known agonist like menthol (B31143) or icilin. The test compound (e.g., this compound) is then applied at various concentrations.

  • Data Acquisition and Analysis: The inhibition of the agonist-induced current by the test compound is measured. The IC50 value, representing the concentration at which the compound inhibits 50% of the channel activity, is then calculated from the concentration-response curve.

G cluster_prep Cell Preparation cluster_ephys Automated Patch-Clamp cluster_analysis Data Analysis Culture HEK293 cells expressing hTRPM8 Harvest Harvest and suspend cells Culture->Harvest Baseline Establish baseline TRPM8 current (agonist activation) Compound Apply test compound (e.g., this compound) Baseline->Compound Record Record current inhibition Compound->Record CRC Generate concentration-response curve Record->CRC IC50 Calculate IC50 value CRC->IC50

Figure 1: Workflow for assessing TRPM8 antagonist activity using automated patch-clamp electrophysiology.
High-Throughput Screening with Fluorescence-Based Assays

Fluorescence-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are well-suited for high-throughput screening of compound libraries to identify potential ion channel modulators. These assays typically measure changes in intracellular calcium concentration as an indicator of channel activity.

General FLIPR Assay Protocol for TRPM8 Cross-Reactivity Screening:

  • Cell Plating: HEK293 cells expressing the target ion channel (e.g., TRPM8, TRPV1, etc.) are seeded into 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells, followed by a short incubation period.

  • Agonist Stimulation and Signal Detection: A known agonist for the specific ion channel is added, and the resulting change in fluorescence, indicating calcium influx, is measured by the FLIPR instrument.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced fluorescence signal is quantified to determine its antagonistic activity.

G cluster_setup Assay Setup cluster_screening Screening cluster_output Result Plating Plate cells expressing target ion channel Dye Load with calcium-sensitive dye Plating->Dye Compound Add test compound Agonist Stimulate with agonist Compound->Agonist Detect Measure fluorescence change (FLIPR) Agonist->Detect Analysis Analyze inhibition of fluorescence signal Detect->Analysis

Figure 2: General workflow for a fluorescence-based (FLIPR) ion channel cross-reactivity assay.

Conclusion

The available data strongly indicates that this compound is a highly selective TRPM8 antagonist with minimal cross-reactivity against other tested TRP channels. While a comprehensive screening against a broader panel of ion channels, including Nav, Cav, and Kv families, would provide a more complete safety profile, the existing evidence positions this compound as a promising and specific tool for investigating the therapeutic potential of TRPM8 modulation. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the selectivity of this and other ion channel modulators.

References

A Head-to-Head Comparison of TRPM8 Modulators: The Antagonist RQ-00203078 and the Agonist Icilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pivotal research compounds that target the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: RQ-00203078, a potent antagonist, and icilin (B1674354), a well-characterized super-agonist. While both molecules are instrumental in studying TRPM8 function, they elicit opposing effects, making a direct performance comparison incongruous. Instead, this document will serve as a comprehensive comparative analysis of their characteristics as a channel blocker versus a channel activator, complete with supporting experimental data and detailed protocols for key assays.

Introduction to TRPM8 Modulation

The TRPM8 channel is a non-selective cation channel primarily known as the principal sensor of cold temperatures in mammals. Its activation leads to the sensation of cold and plays a role in various physiological and pathophysiological processes, including pain, inflammation, and urinary function. Pharmacological modulation of TRPM8 with agonists and antagonists is a critical tool for elucidating its biological roles and for the potential development of novel therapeutics.

This compound is a highly selective and potent TRPM8 antagonist, meaning it blocks the channel and prevents its activation.[1] In contrast, icilin is a synthetic super-agonist of TRPM8, activating the channel with significantly higher potency than its natural ligand, menthol.[2][3]

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound and icilin based on available experimental data.

Compound Parameter Species Value Reference
This compound IC₅₀ (Antagonist Potency)Rat5.3 nM[1]
IC₅₀ (Antagonist Potency)Human8.3 nM[1]
Selectivity>350-fold vs. TRPV1, TRPA1, TRPV4-
In Vivo Efficacy (ED₅₀)Rat (Icilin-induced WDS)0.65 mg/kg (oral)[1][4]
Icilin EC₅₀ (Agonist Potency)-1.4 µM (in EGTA)[2]
EC₅₀ (Agonist Potency)HEK 293 cells (hTRPM8)0.36 µM[3]
EC₅₀ (Agonist Potency)RAW 264.7 cells8.6 µM[5][6]

Note: IC₅₀ represents the concentration of an inhibitor where the response is reduced by half, while EC₅₀ is the concentration of an agonist that gives a half-maximal response.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the opposing mechanisms of this compound and icilin on the TRPM8 signaling pathway and a typical experimental workflow for their characterization.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) Ca_influx Ca²⁺ Influx TRPM8_active->Ca_influx Allows Icilin Icilin (Agonist) Icilin->TRPM8 Binds and Activates RQ This compound (Antagonist) RQ->TRPM8 Binds and Blocks Cellular_Response Cellular Response (e.g., Sensation of Cold, Wet-Dog Shakes) Ca_influx->Cellular_Response Triggers

Caption: Opposing actions of Icilin and this compound on the TRPM8 channel.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cell_culture HEK293 cells expressing TRPM8 ca_imaging Calcium Imaging Assay (Fura-2 AM) cell_culture->ca_imaging patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp potency potency ca_imaging->potency Determine EC₅₀ (Icilin) or IC₅₀ (this compound) mechanism mechanism patch_clamp->mechanism Characterize channel gating animal_model Rat Model potency->animal_model Inform in vivo studies wds_assay Icilin-Induced Wet-Dog Shake (WDS) Assay animal_model->wds_assay efficacy efficacy wds_assay->efficacy Determine ED₅₀ of This compound conclusion Conclusion on Agonist/Antagonist Profile efficacy->conclusion Confirm antagonist activity

Caption: Workflow for characterizing TRPM8 modulators.

Detailed Experimental Protocols

In Vitro TRPM8 Activity Assessment: Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) flux in response to TRPM8 modulation using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To determine the agonist potency (EC₅₀) of icilin and the antagonist potency (IC₅₀) of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • DMSO.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Icilin and this compound stock solutions in DMSO.

  • Fluorescence plate reader or microscope capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for adherence.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Measurement of Agonist (Icilin) Activity:

    • Establish a baseline fluorescence reading (ratio of F340/F380) for approximately 20-30 seconds.

    • Add varying concentrations of icilin to the wells.

    • Record the change in the F340/F380 ratio over time for 2-5 minutes. The increase in the ratio corresponds to an increase in intracellular calcium.

    • Plot the peak change in fluorescence ratio against the log of the icilin concentration to determine the EC₅₀ value.

  • Measurement of Antagonist (this compound) Activity:

    • Pre-incubate the Fura-2 loaded cells with varying concentrations of this compound for 10-20 minutes.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of icilin (typically the EC₈₀ concentration determined previously) to all wells.

    • Record the change in the F340/F380 ratio.

    • The inhibitory effect of this compound will be observed as a reduction in the icilin-induced calcium influx.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

In Vivo TRPM8 Antagonist Efficacy: Icilin-Induced Wet-Dog Shake (WDS) Model

This in vivo model is a standard method to assess the efficacy of TRPM8 antagonists by measuring their ability to block a characteristic behavioral response induced by the TRPM8 agonist, icilin.[7][8]

Objective: To determine the in vivo efficacy (ED₅₀) of this compound in blocking TRPM8 activation.

Animals: Male Sprague-Dawley or Wistar rats (200-250g).

Materials:

  • This compound.

  • Icilin.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Vehicle for intraperitoneal injection (e.g., saline with 1% Tween 80).

  • Observation chambers.

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment for at least 30-60 minutes before the experiment.

  • Dosing with Antagonist:

    • Administer this compound or its vehicle orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). The pre-treatment time should be based on the pharmacokinetic profile of the compound, typically 60 minutes before icilin challenge.[9]

  • Induction of Wet-Dog Shakes:

    • Administer icilin intraperitoneally (i.p.) at a dose known to produce a robust WDS response (e.g., 1-2.5 mg/kg).[7][10]

  • Behavioral Observation:

    • Immediately after icilin injection, place the rat in an individual observation chamber.

    • Record the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) for a defined period, typically 30 minutes.[10]

  • Data Analysis:

    • Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition for each dose of this compound.

    • Plot the percentage of inhibition against the log of the dose to determine the ED₅₀ value (the dose that produces 50% of the maximal inhibitory effect).

Conclusion

This compound and icilin represent two sides of the same coin in the study of TRPM8 pharmacology. This compound is a powerful tool for inhibiting TRPM8 function, with high potency and selectivity, making it invaluable for investigating the consequences of channel blockade in various physiological and disease models.[9] Icilin, as a super-agonist, provides a robust and reliable method for activating the channel to study the downstream effects of TRPM8 stimulation.[2] The interplay between these two compounds, particularly in assays like the icilin-induced wet-dog shake model, provides a clear and quantifiable system for evaluating the in vivo efficacy of TRPM8 antagonists. Understanding the distinct properties and applications of both the antagonist and the agonist is fundamental for researchers in the field of sensory biology and drug discovery.

References

RQ-00203078: A Comparative Selectivity Analysis Against Transient Receptor Potential (TRP) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of RQ-00203078, a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data presented herein is compiled from publicly available research and is intended to offer an objective comparison with other known TRPM8 antagonists.

Introduction

This compound is a novel benzenesulfonamide (B165840) derivative identified as a highly selective and orally active antagonist of the TRPM8 channel, a key receptor involved in the sensation of cold.[1] Its potential as a therapeutic agent for conditions such as cold allodynia and other sensory disorders has led to significant interest within the research community. This document summarizes the available quantitative data on its selectivity and provides detailed experimental context.

Comparative Selectivity Profile

The selectivity of this compound has been primarily characterized against other members of the TRP channel family. The following table summarizes its inhibitory activity (IC50) and compares it with other notable TRPM8 antagonists, AMG-333 and PF-05105679.

Compound hTRPM8 IC50 (nM) rTRPM8 IC50 (nM) Selectivity over other TRP Channels
This compound 8.3[2]5.3[2]>350-fold selective over TRPV1, TRPA1, and TRPV4.[3][4] Little inhibitory action against TRPM2.[2]
AMG-333 1320High selectivity over other TRP channels (IC50 >20 µM for TRPV1, TRPV3, TRPV4, TRPA1).
PF-05105679 103Not specified>100-fold selectivity over a panel of receptors, ion channels, and enzymes, including TRPV1 and TRPA1.

Experimental Protocols

The following section details the likely experimental methodologies used to obtain the selectivity data presented above. These protocols are based on standard practices for assessing TRP channel activity.

Cell-Based Calcium Influx Assay

This assay is a common method for determining the potency of TRPM8 antagonists.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human TRPM8 (hTRPM8) or rat TRPM8 (rTRPM8).

  • Assay Principle: TRPM8 is a non-selective cation channel, and its activation leads to an influx of calcium ions (Ca2+) into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cell Plating: HEK293-TRPM8 cells are seeded into 96-well or 384-well microplates and cultured to form a confluent monolayer.

    • Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) for a specified period at 37°C. This dye will fluoresce upon binding to calcium.

    • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

    • Agonist Stimulation: A known TRPM8 agonist, such as menthol (B31143) or icilin, is added to the wells to activate the TRPM8 channels.

    • Signal Detection: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) system.

    • Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced calcium influx. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing TRPM8 Antagonism

The following diagrams illustrate the mechanism of TRPM8 activation and its inhibition by an antagonist like this compound, as well as a typical experimental workflow for its evaluation.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_ion->Cellular_Response This compound This compound This compound->TRPM8 Blocks

Caption: Mechanism of TRPM8 channel activation by menthol and inhibition by this compound.

Experimental_Workflow A Seed HEK293-TRPM8 cells in microplate B Load cells with calcium-sensitive dye A->B C Incubate with This compound B->C D Add TRPM8 agonist (e.g., Menthol) C->D E Measure fluorescence change (Calcium Influx) D->E F Calculate IC50 E->F

Caption: A typical experimental workflow for evaluating the potency of a TRPM8 antagonist.

References

In Vivo Validation of RQ-00203078's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of RQ-00203078, a potent and selective TRPM8 antagonist, with other alternative TRPM8 modulators. The data presented herein is intended to support researchers in their evaluation of this compound for further investigation and development.

Executive Summary

This compound is a highly selective, potent, and orally active antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. In vivo studies have validated its mechanism of action, demonstrating dose-dependent efficacy in a standard model of TRPM8 activation. This guide compares the performance of this compound with other known TRPM8 antagonists, DFL23448 and AMTB, based on available preclinical data.

Mechanism of Action: TRPM8 Antagonism

The primary mechanism of action for this compound is the inhibition of the TRPM8 ion channel, a key sensor of cold temperatures and cooling agents like menthol (B31143) and icilin (B1674354). By blocking TRPM8, this compound can mitigate the downstream signaling pathways associated with cold sensation and certain pathological conditions, such as cold allodynia and neuropathic pain.

cluster_0 TRPM8 Channel Activation cluster_1 Mechanism of this compound Cold Stimuli Cold Stimuli TRPM8 TRPM8 Cold Stimuli->TRPM8 Icilin/Menthol Icilin/Menthol Icilin/Menthol->TRPM8 Ca2+ Influx Ca2+ Influx TRPM8->Ca2+ Influx Neuronal Activation Neuronal Activation Ca2+ Influx->Neuronal Activation Sensation of Cold/Pain Sensation of Cold/Pain Neuronal Activation->Sensation of Cold/Pain This compound This compound This compound->Blockade

Caption: Signaling pathway of TRPM8 activation and inhibition by this compound.

Comparative In Vitro Potency and Selectivity

This compound demonstrates high potency against both rat and human TRPM8 channels, with IC50 values in the low nanomolar range. Importantly, it exhibits significant selectivity for TRPM8 over other related TRP channels, which is a critical attribute for minimizing off-target effects.

CompoundTargetIC50 (nM)Selectivity Profile
This compound rat TRPM8 5.3 >350-fold selective over TRPV1, TRPA1, and TRPV4
human TRPM8 8.3
DFL23448human TRPM810 (Cooling Agent 10)Limited activity (IC50 > 10 µM) at TRPV1, TRPA1, or TRPV4
21 (cold)
AMTBhuman TRPM8pIC50 = 6.23 (in Ca++ influx assay)Not fully characterized, but shows selectivity for TRPM8 over TRPV1 and TRPV4.

In Vivo Efficacy: The Icilin-Induced Wet-Dog Shakes Model

The icilin-induced wet-dog shakes (WDS) model in rats is a standard and robust assay for evaluating the in vivo activity of TRPM8 antagonists. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior, which can be dose-dependently inhibited by effective TRPM8 blockers.

cluster_0 Experimental Workflow Acclimatization Acclimatization Compound Administration Compound Administration Acclimatization->Compound Administration Icilin Injection Icilin Injection Compound Administration->Icilin Injection Observation Period Observation Period Icilin Injection->Observation Period Quantification of WDS Quantification of WDS Observation Period->Quantification of WDS

Caption: Workflow for the icilin-induced wet-dog shakes (WDS) in vivo model.
Comparative In Vivo Performance

This compound demonstrates superior potency in the icilin-induced WDS model compared to other reported TRPM8 antagonists.

CompoundSpeciesRoute of AdministrationEfficacy in Icilin-Induced WDS Model
This compound Rat Oral (p.o.) ED50 = 0.65 mg/kg
DFL23448RatIntravenous (i.v.)Reduced WDS at 10 mg/kg
AMTBRatNot explicitly reported in WDS model.pIC50 of 6.23 in a Ca++ influx assay.

A related compound, RQ-00434739, has also shown efficacy in a rat model of oxaliplatin-induced cold allodynia with a minimum effective dose of 10 mg/kg (p.o.). This suggests the potential for this chemical series in neuropathic pain conditions.

Logical Comparison of Alternatives

The selection of a TRPM8 antagonist for further development depends on a combination of factors including potency, selectivity, and oral bioavailability.

cluster_0 Key Attributes This compound This compound High Potency (In Vivo) High Potency (In Vivo) This compound->High Potency (In Vivo) High Selectivity High Selectivity This compound->High Selectivity Oral Bioavailability Oral Bioavailability This compound->Oral Bioavailability DFL23448 DFL23448 DFL23448->High Potency (In Vivo) (less potent than this compound) DFL23448->High Selectivity AMTB AMTB AMTB->High Selectivity (partially characterized)

Caption: Comparative assessment of key attributes for TRPM8 antagonists.

Experimental Protocols

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

Objective: To evaluate the in vivo potency of TRPM8 antagonists by measuring the inhibition of icilin-induced shaking behavior.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimatization: Animals are habituated to the testing environment to minimize stress-induced behaviors.

  • Compound Administration: this compound or the vehicle is administered orally (p.o.) at various doses. Alternative compounds may be administered via different routes (e.g., intravenously).

  • Icilin Challenge: Following a predetermined pretreatment period (e.g., 60 minutes for oral administration), rats are challenged with an intraperitoneal (i.p.) injection of icilin (e.g., 2.5 mg/kg).

  • Observation: Immediately after icilin injection, the animals are placed in individual observation cages. The number of wet-dog shakes is counted for a defined period, typically 30 minutes.

  • Data Analysis: The total number of wet-dog shakes for each animal is recorded. The dose-response relationship is analyzed to determine the ED50 value, which is the dose required to produce a 50% reduction in the icilin-induced WDS response.

Conclusion

The available in vivo data strongly support the mechanism of action of this compound as a potent and selective TRPM8 antagonist. Its low ED50 in the icilin-induced wet-dog shakes model, coupled with its high selectivity and oral activity, positions this compound as a promising candidate for further investigation in TRPM8-mediated pathologies. Comparative analysis suggests a superior in vivo potency profile for this compound over other published TRPM8 antagonists.

A Comparative Guide to the Efficacy of TRPM8 Antagonist RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of RQ-00203078, a selective and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data presented is compiled from available preclinical research to offer an objective overview for researchers in pain, inflammation, and oncology.

In Vitro Efficacy: Potency and Selectivity

This compound demonstrates high potency against both rat and human TRPM8 channels. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), is in the low nanomolar range, indicating strong target engagement.

Table 1: In Vitro Efficacy of this compound and Alternative TRPM8 Antagonists

CompoundTargetIC50 (nM)Source
This compound Rat TRPM8 5.3 [1][2]
Human TRPM8 8.3 [1][2]
PF-05105679Human TRPM8~702 (as R-1 enantiomer)[3][4]
AMTBRat TRPM8>100Multiple publications
BCTCRat TRPM8~100-400Multiple publications
RGM8-51Rat TRPM81060
Human TRPM81740
BB 0322703TRPM81250

Note: Data for alternative antagonists are sourced from various publications and may not be directly comparable due to differing experimental conditions.

A key attribute of this compound is its high selectivity for TRPM8 over other TRP channels, such as TRPV1, TRPA1, TRPV4, or TRPM2.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

In Vivo Efficacy: Potent Target Engagement in a Preclinical Model

In animal models, this compound has shown excellent oral activity. A common preclinical assay to assess TRPM8 antagonism in vivo is the icilin-induced "wet-dog shakes" (WDS) model in rats. Icilin (B1674354) is a potent TRPM8 agonist that induces a characteristic shaking behavior, which can be attenuated by effective TRPM8 antagonists.

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelEndpointED50Route of AdministrationSource
This compound Rat Inhibition of Icilin-induced Wet-Dog Shakes 0.65 mg/kg Oral [5]

Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral exposure, with a bioavailability of 86% and a maximum plasma concentration (Cmax) of 2300 ng/mL after a 3 mg/kg oral dose.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies employed in the key experiments cited in this guide.

In Vitro Calcium Influx Assay

This assay is a common method to determine the potency of ion channel modulators.

Objective: To measure the inhibitory effect of this compound on TRPM8 channel activation by measuring changes in intracellular calcium concentration.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either rat or human TRPM8 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell-permeant calcium indicator dye, such as Fura-2 AM, is loaded into the cells.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation: A TRPM8 agonist, such as icilin or menthol, is added to activate the TRPM8 channels.

  • Signal Detection: Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR) or a similar fluorescence microplate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

In Vivo Icilin-Induced Wet-Dog Shakes Model

This behavioral model is used to assess the in vivo target engagement of TRPM8 antagonists.

Objective: To evaluate the ability of orally administered this compound to inhibit the behavioral effects of the TRPM8 agonist icilin.

General Protocol:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

  • Icilin Challenge: After a predetermined pretreatment time, rats are administered icilin intraperitoneally (i.p.) to induce the wet-dog shaking behavior.

  • Observation: The number of wet-dog shakes is counted for a defined period following the icilin injection.

  • Data Analysis: The dose-dependent inhibition of wet-dog shakes is analyzed, and the ED50 value is calculated.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization Sensation Sensation of Cold Depolarization->Sensation This compound This compound This compound->TRPM8 Antagonism

Caption: TRPM8 Signaling Pathway and Antagonism by this compound.

In_Vivo_WDS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_challenge Challenge cluster_observation Observation & Analysis Animals Sprague-Dawley Rats Acclimation Acclimation to Environment Animals->Acclimation Vehicle Vehicle Control (p.o.) Acclimation->Vehicle RQ_Dose This compound (p.o.) Acclimation->RQ_Dose Icilin_Admin Icilin Administration (i.p.) Vehicle->Icilin_Admin RQ_Dose->Icilin_Admin Count_WDS Count Wet-Dog Shakes Icilin_Admin->Count_WDS Data_Analysis Calculate ED50 Count_WDS->Data_Analysis

Caption: Workflow for the In Vivo Icilin-Induced Wet-Dog Shakes Model.

References

A Comparative Guide to RQ-00203078: A Potent and Selective TRPM8 Antagonist for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RQ-00203078 with other commercially available Transient Receptor Potential Melastatin 8 (TRPM8) modulators. The information presented herein is intended to assist researchers in selecting the most appropriate reference compounds for their specific experimental needs in the study of TRPM8, a key ion channel involved in cold sensation, pain, and various pathological conditions.

Introduction to this compound

This compound is a highly potent and selective antagonist of the TRPM8 ion channel.[1][2][3] As a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143) and icilin, TRPM8 is a significant target for the development of novel analgesics and therapies for conditions such as neuropathic pain, migraine, and overactive bladder.[4] this compound serves as an invaluable tool for in vitro and in vivo investigations into the physiological and pathophysiological roles of TRPM8.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other widely used TRPM8 modulators. This data allows for a direct comparison of their potency and selectivity.

Table 1: Comparative Potency of TRPM8 Antagonists

CompoundTarget SpeciesIC50 (nM)Assay Type
This compound Human 8.3 Not Specified
Rat 5.3 Not Specified
AMG-333Human13Not Specified
Rat20Not Specified
PF-05105679Human103Not Specified
AMTBRatpIC50 = 6.23*Icilin-induced activation

*pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.23 corresponds to an IC50 of approximately 589 nM.

Table 2: Comparative Selectivity of TRPM8 Antagonists

CompoundSelectivity Profile
This compound >350-fold selective for TRPM8 over TRPV1, TRPA1, and TRPV4.[2]
AMG-333Highly selective over other TRP channels (IC50 >20 µM for TRPV1, TRPV3, TRPV4, TRPA1).[5]
PF-05105679>100-fold selective for TRPM8 over a range of receptors and ion channels, including TRPV1 and TRPA1.[6][7]
AMTBSelective for TRPM8 over TRPV1 and TRPV4.[8]

Table 3: Comparative Potency of TRPM8 Agonists

CompoundTarget SpeciesEC50 (µM)Assay Type
IcilinNot Specified1.4Calcium influx in EGTA
Human (HEK293 cells)0.36Current induction
MentholNot Specified62.64 - 196Current activation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPM8 modulators.

Calcium Imaging Assay for TRPM8 Antagonist Screening

This assay is a high-throughput method to screen for and characterize TRPM8 antagonists by measuring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPM8 channel are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The cells are washed to remove excess dye and then incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Agonist Stimulation: A known TRPM8 agonist, such as menthol or icilin, is added to the wells to stimulate calcium influx through the TRPM8 channels.

  • Fluorescence Measurement: A fluorescent plate reader is used to measure the change in fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: The antagonist activity is determined by the degree of inhibition of the agonist-induced calcium influx. IC50 values are calculated from the dose-response curves.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Characterization

This technique provides a detailed analysis of the electrophysiological properties of the TRPM8 ion channel and the effects of modulators.

  • Cell Preparation: Cells expressing TRPM8 are prepared on coverslips for recording.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application: The TRPM8 modulator (agonist or antagonist) is applied to the cell via a perfusion system.

  • Current Recording: The currents flowing across the cell membrane in response to voltage steps or agonist application are recorded.

  • Data Analysis: The effects of the compound on the TRPM8 channel's current-voltage relationship, activation, and deactivation kinetics are analyzed to determine its mechanism of action and potency.

Visualizing TRPM8 Signaling and Experimental Design

To further aid in the understanding of TRPM8 function and the experimental approaches to study it, the following diagrams have been generated.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_antagonists Antagonists cluster_downstream Downstream Effects cluster_regulation Regulation Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol Menthol->TRPM8 Activation Icilin Icilin Icilin->TRPM8 Activation RQ00203078 This compound RQ00203078->TRPM8 Inhibition Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation/ Pain Action_Potential->Sensation Gq_PLC Gq-coupled Receptor -> PLC PIP2_depletion PIP₂ Depletion Gq_PLC->PIP2_depletion PKC PKC Activation Gq_PLC->PKC PIP2_depletion->TRPM8 Inhibition PKC->TRPM8 Modulation Experimental_Workflow Workflow for TRPM8 Antagonist Screening start Start cell_culture Culture TRPM8-expressing HEK-293 cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Ca²⁺ sensitive dye plate_cells->dye_loading wash Wash cells dye_loading->wash add_compound Add test compound (e.g., this compound) wash->add_compound incubate Incubate add_compound->incubate add_agonist Add TRPM8 agonist (Menthol/Icilin) incubate->add_agonist measure_fluorescence Measure fluorescence add_agonist->measure_fluorescence data_analysis Analyze data and calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling RQ-00203078

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides crucial safety and logistical information for the potent and selective TRPM8 antagonist, RQ-00203078.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₁H₁₃ClF₆N₂O₅S[1]
Molecular Weight 554.85 g/mol [1]
CAS Number 1254205-52-1[1]
Purity ≥98% (HPLC)[1]
Solubility in DMSO 100 mM[1]
Solubility in Ethanol 100 mM[1]
Storage Store at +4°C[1]

Personal Protective Equipment (PPE)

Given that the full toxicological properties of this compound may not be known, caution is advised. The following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate filter is recommended.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of spillage, additional protective clothing such as an apron or coveralls should be considered.

Operational Plan: Handling and Preparation of Solutions

A systematic workflow is critical to minimize exposure and ensure accurate experimental results.

Operational_Workflow_for_this compound cluster_Prep Preparation cluster_Solubilization Solubilization cluster_Cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workspace 2. Prepare Clean Workspace Don_PPE->Prepare_Workspace Proceed Weigh_Compound 3. Weigh Compound in Ventilated Area Prepare_Workspace->Weigh_Compound Proceed Add_Solvent 4. Add Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Proceed Vortex_Sonicate 5. Vortex/Sonicate to Dissolve Add_Solvent->Vortex_Sonicate Proceed Store_Solution 6. Store Solution Appropriately Vortex_Sonicate->Store_Solution Proceed Clean_Equipment 7. Clean All Equipment Store_Solution->Clean_Equipment Proceed Dispose_Waste 8. Dispose of Waste Clean_Equipment->Dispose_Waste Proceed Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE Proceed

Figure 1. A step-by-step workflow for the safe handling and preparation of this compound solutions.

Experimental Protocol: Solubilization

The following is a detailed methodology for preparing a stock solution of this compound.

  • Preparation: Ensure all necessary personal protective equipment is worn and the work area, including the analytical balance and fume hood, is clean and prepared.

  • Weighing: In a chemical fume hood or other ventilated enclosure, carefully weigh the desired amount of this compound solid.

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration. This compound is soluble in DMSO up to 100 mM.[1]

  • Mixing: To facilitate dissolution, cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath until all solid is dissolved.

  • Storage: Store the resulting solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Disposal_Plan_for_this compound Start Waste Generation Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions, Contaminated Solvents) Start->Liquid_Waste Segregate Segregate into Designated Hazardous Waste Containers Solid_Waste->Segregate Liquid_Waste->Segregate Label Label Containers Clearly ('Hazardous Chemical Waste', Compound Name) Segregate->Label Store Store in a Secure, Ventilated Area Label->Store Dispose Dispose Through Institutional Environmental Health and Safety (EHS) Office Store->Dispose

Figure 2. A logical flow diagram outlining the proper disposal procedure for this compound waste.

Disposal Procedure:

  • Segregation: All waste materials, including unused solid compound, solutions, and contaminated items (e.g., pipette tips, gloves, weigh boats), must be collected in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid, and its CAS number: 1254205-52-1.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.